molecular formula C16H10N2O2 B3030442 Indirubin (Standard) CAS No. 906748-38-7

Indirubin (Standard)

Katalognummer: B3030442
CAS-Nummer: 906748-38-7
Molekulargewicht: 262.26 g/mol
InChI-Schlüssel: JNLNPCNGMHKCKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Indirubin has been reported in Calanthe discolor, Couroupita guianensis, and Isatis tinctoria with data available.
INDIRUBIN is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(2-hydroxy-1H-indol-3-yl)indol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLNPCNGMHKCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026053, DTXSID501026052
Record name (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479-41-4, 397242-72-7, 906748-38-7
Record name Indirubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoindirubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0397242727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indirubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906748387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indirubin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12379
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indirubin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105327
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOINDIRUBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LXW6D3W2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name INDIRUBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V86L8P74GI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Indirubin's Core Mechanism of Action: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indirubin (B1684374), a natural bis-indole alkaloid and the active component of the traditional Chinese medicine Danggui Longhui Wan, has garnered significant scientific interest for its therapeutic potential, particularly in oncology and inflammatory diseases. This technical guide provides an in-depth exploration of the core mechanism of action of indirubin, focusing on its primary molecular targets, the modulation of critical signaling pathways, and the resultant cellular effects. This document synthesizes current research to offer a comprehensive resource, complete with quantitative data, detailed experimental methodologies, and visual representations of key biological processes.

Primary Molecular Targets: A Multi-Kinase Inhibitor

Indirubin exerts its biological effects primarily through the competitive inhibition of adenosine (B11128) triphosphate (ATP) binding to the catalytic domain of several protein kinases. This inhibitory action is central to its mechanism of action, leading to the disruption of downstream signaling cascades that regulate cell cycle progression, proliferation, and survival. The principal molecular targets of indirubin are Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[1][2]

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that are essential for the regulation of the cell cycle.[2] By inhibiting various CDKs, indirubin effectively halts cell cycle progression, a key mechanism in its anti-proliferative and anti-cancer effects.[2] This inhibition leads to cell cycle arrest, most notably at the G1/S and G2/M phases.[2]

Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a multifaceted serine/threonine kinase involved in a wide range of cellular processes, including metabolism, embryonic development, and cell survival. Indirubin is a potent inhibitor of GSK-3β. This inhibition has significant implications for the modulation of various signaling pathways, including the Wnt/β-catenin pathway.

Quantitative Data: Inhibitory Potency of Indirubin and Its Derivatives

The inhibitory activity of indirubin and its derivatives against their primary kinase targets has been quantified through numerous in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of their potency.

CompoundKinase TargetIC50Reference
IndirubinCDK19 µM
IndirubinCDK55.5 µM
IndirubinGSK-3β600 nM
Indirubin-3′-oximeJNK10.8 µM
Indirubin-3′-oximeJNK21.4 µM
Indirubin-3′-oximeJNK31.0 µM
Indirubin derivative E804Src0.43 µM

Modulation of Key Signaling Pathways

The inhibition of CDKs and GSK-3β by indirubin leads to the perturbation of several critical signaling pathways, ultimately resulting in its anti-proliferative, pro-apoptotic, and anti-inflammatory effects.

Cell Cycle Regulation

By directly inhibiting CDKs, indirubin disrupts the normal progression of the cell cycle, leading to arrest at the G2/M and G1/S phases. This is a primary mechanism of its anti-cancer activity.

Indirubin Indirubin CDK1_CyclinB CDK1/Cyclin B Indirubin->CDK1_CyclinB Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Indirubin->Cell_Cycle_Arrest G2M_Transition G2/M Transition CDK1_CyclinB->G2M_Transition Promotes CDK1_CyclinB->Cell_Cycle_Arrest Mitosis Mitosis G2M_Transition->Mitosis

Indirubin-mediated inhibition of CDK1/Cyclin B leading to G2/M cell cycle arrest.
Wnt/β-catenin Signaling Pathway

Indirubin has been shown to suppress the Wnt/β-catenin signaling pathway. It can achieve this by promoting the demethylation of the Wnt inhibitory factor 1 (WIF-1) promoter, leading to the restoration of WIF-1 protein expression. WIF-1 then inhibits the signaling pathway by binding to Wnt ligands.

Indirubin Indirubin DNMT1 DNMT1 Indirubin->DNMT1 Inhibits WIF1_promoter WIF-1 Promoter DNMT1->WIF1_promoter Methylates WIF1 WIF-1 WIF1_promoter->WIF1 Expresses Wnt_signaling Wnt Signaling WIF1->Wnt_signaling Inhibits Frizzled Frizzled Wnt_signaling->Frizzled beta_catenin β-catenin Frizzled->beta_catenin Stabilizes Proliferation Proliferation beta_catenin->Proliferation Promotes

Indirubin's modulation of the Wnt/β-catenin signaling pathway via WIF-1.
PI3K/Akt/mTOR Signaling Pathway

Indirubin and its derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. This inhibition contributes to the pro-apoptotic effects of indirubin.

Indirubin Indirubin PI3K PI3K Indirubin->PI3K Inhibits Apoptosis Apoptosis Indirubin->Apoptosis Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival mTOR->Cell_Survival Promotes

Inhibition of the PI3K/Akt/mTOR survival pathway by Indirubin.
JAK/STAT3 Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway is another critical target of indirubin. By inhibiting this pathway, indirubin can suppress the expression of downstream pro-survival proteins and promote apoptosis in cancer cells.

NF-κB Signaling Pathway

Indirubin has been demonstrated to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. This contributes to the anti-inflammatory properties of indirubin.

TGF-β Signaling Pathway

Indirubin can also modulate the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.

Cellular Effects: From Proliferation to Apoptosis

The culmination of indirubin's effects on its molecular targets and signaling pathways manifests in several key cellular outcomes:

  • Cell Cycle Arrest: As a direct consequence of CDK inhibition, cells treated with indirubin accumulate in the G2/M and G1/S phases of the cell cycle, leading to a halt in proliferation.

  • Induction of Apoptosis: By inhibiting pro-survival pathways such as PI3K/Akt and JAK/STAT3, and potentially through direct effects on mitochondrial function, indirubin triggers programmed cell death in cancer cells.

  • Anti-inflammatory Effects: Through the inhibition of pathways like NF-κB, indirubin can reduce the production of pro-inflammatory cytokines.

  • Anti-angiogenic Effects: Some studies suggest that indirubin can also inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of indirubin.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of indirubin against a specific kinase.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing the purified recombinant kinase, a specific peptide or protein substrate, and a kinase reaction buffer.

  • Inhibitor Addition: Serial dilutions of indirubin (typically dissolved in DMSO) or a vehicle control are added to the reaction mixture.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP) or by using a luminescence-based ATP detection system.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.

  • Detection of Kinase Activity:

    • Radiometric Assay: The reaction is stopped, and the mixture is spotted onto a phosphocellulose membrane. Unincorporated [γ-³²P]ATP is washed away, and the amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

    • Luminescence-based Assay: A reagent is added that converts the remaining ATP to a luminescent signal. The luminescence is inversely proportional to the kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each indirubin concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of indirubin on the metabolic activity and viability of cells.

Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of indirubin or a vehicle control for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of indirubin on cell cycle distribution.

Methodology:

  • Cell Treatment: Cells are treated with indirubin or a vehicle control for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye such as propidium (B1200493) iodide (PI).

  • Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI-stained cells is directly proportional to their DNA content.

  • Data Analysis: The data is analyzed to generate a histogram of DNA content, which allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following indirubin treatment.

Methodology:

  • Cell Treatment: Cells are treated with indirubin or a vehicle control.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeant dye that only enters cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The fluorescence of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The cell population is differentiated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Western Blot Analysis

Objective: To detect and quantify the levels of specific proteins (e.g., phosphorylated kinases, cell cycle regulators, apoptosis-related proteins) in response to indirubin treatment.

Methodology:

  • Protein Extraction: Cells are treated with indirubin, and total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP enzyme to produce light, which is captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the bands is quantified using densitometry software and often normalized to a loading control protein (e.g., β-actin or GAPDH).

Experimental and Logical Workflows

General Experimental Workflow for Investigating Indirubin's Mechanism of Action

A In Vitro Kinase Assays (Determine IC50) B Cell Viability Assays (e.g., MTT) A->B C Cell Cycle Analysis (Flow Cytometry) B->C D Apoptosis Assays (Annexin V/PI) B->D E Western Blot Analysis (Target validation & Pathway analysis) C->E D->E F Elucidation of Mechanism of Action E->F

A typical experimental workflow for characterizing the mechanism of action of Indirubin.
Logical Relationship of Indirubin's Mechanism of Action

Indirubin Indirubin CDKs CDKs Indirubin->CDKs Inhibits GSK3b GSK-3β Indirubin->GSK3b Inhibits PI3K PI3K/Akt Signaling Indirubin->PI3K STAT3 JAK/STAT3 Signaling Indirubin->STAT3 AntiInflammatory Anti-inflammatory Effects Indirubin->AntiInflammatory CellCycle Cell Cycle Regulation CDKs->CellCycle Wnt Wnt/β-catenin Signaling GSK3b->Wnt CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest Wnt->CellCycleArrest Apoptosis Apoptosis PI3K->Apoptosis STAT3->Apoptosis

References

An In-depth Technical Guide to the Biological Activity of Indirubin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin (B1684374), a bis-indole alkaloid and the active component of the traditional Chinese medicine Indigo naturalis, has garnered significant scientific interest for its diverse pharmacological activities.[1] Initially recognized for its use in treating chronic myelocytic leukemia, extensive research has revealed its potent anti-inflammatory, neuroprotective, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the biological activity of indirubin, with a focus on its molecular mechanisms, key signaling pathways, and quantitative data from seminal studies. Detailed experimental protocols and visual representations of signaling cascades are included to facilitate further research and drug development efforts.

Core Mechanism of Action: Multi-Kinase Inhibition

The primary mechanism underlying the biological effects of indirubin and its derivatives is the competitive inhibition of ATP binding to the catalytic domain of several protein kinases.[3] This inhibition disrupts downstream phosphorylation cascades that are critical for cell cycle progression, proliferation, and survival. The principal molecular targets of indirubin are Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[2]

Quantitative Data: Kinase Inhibition Profile of Indirubin and its Derivatives

The inhibitory activity of indirubin and its derivatives against various kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized below.

CompoundTarget KinaseIC50 (µM)Reference
IndirubinCDK19
CDK55.5
GSK-3β0.6
Indirubin-3'-monoximeCDK1/cyclin B0.18
CDK2/cyclin A0.44
CDK2/cyclin E0.44
GSK-3β0.05
Indirubin derivative E804Src0.43

Key Signaling Pathways Modulated by Indirubin

Indirubin exerts its pleiotropic effects by modulating several critical signaling pathways implicated in oncogenesis and inflammation.

Cyclin-Dependent Kinase (CDK) Pathway and Cell Cycle Regulation

Indirubins are potent inhibitors of CDKs, leading to cell cycle arrest, primarily in the G1/S and G2/M phases, which is often followed by the induction of apoptosis. By inhibiting CDKs, indirubins prevent the phosphorylation of key substrates necessary for cell cycle progression.

Indirubin's Inhibition of the CDK Pathway Indirubin Indirubin CDK1_CyclinB CDK1/Cyclin B Indirubin->CDK1_CyclinB inhibits CDK2_CyclinE CDK2/Cyclin E Indirubin->CDK2_CyclinE inhibits G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest G2_M_Transition->Cell_Cycle_Arrest G1_S_Transition->Cell_Cycle_Arrest

Indirubin's effect on the CDK pathway and cell cycle.
JAK/STAT3 Signaling Pathway

Indirubin and its derivatives have been shown to potently block the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key player in oncogenesis. Some derivatives, like E804, directly inhibit Src kinase, an upstream activator of STAT3. This inhibition leads to the downregulation of anti-apoptotic proteins such as Mcl-1 and Survivin, ultimately inducing apoptosis in cancer cells.

Indirubin's Inhibition of the JAK/STAT3 Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Tyr Phosphorylation STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocation Gene_Expression Gene Expression (e.g., Mcl-1, Survivin) STAT3_dimer_nuc->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition of Indirubin Indirubin Indirubin->JAK inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor

Inhibition of the JAK/STAT3 signaling pathway by Indirubin.
Wnt/β-catenin Signaling Pathway

Indirubin has been found to suppress the Wnt/β-catenin signaling pathway. One mechanism involves promoting the demethylation of the Wnt inhibitory factor 1 (WIF-1) promoter, leading to the restored expression of WIF-1. This, in turn, inhibits the expression of downstream targets like Frizzled receptors and β-catenin, resulting in anti-proliferative effects.

Indirubin's Modulation of the Wnt/β-catenin Pathway Indirubin Indirubin DNMT1 DNMT1 Indirubin->DNMT1 inhibits WIF1_promoter WIF-1 Promoter DNMT1->WIF1_promoter methylates WIF1 WIF-1 WIF1_promoter->WIF1 expresses Wnt Wnt WIF1->Wnt inhibits Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex Frizzled->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p beta_catenin_nuc Nuclear β-catenin beta_catenin->beta_catenin_nuc translocates Proteasome Proteasomal Degradation beta_catenin_p->Proteasome TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Gene_Expression Target Gene Expression TCF_LEF->Target_Gene_Expression

Indirubin's impact on the Wnt/β-catenin signaling cascade.
PI3K/AKT/mTOR and NF-κB Signaling Pathways

Indirubin and its derivatives also exert their anticancer and anti-inflammatory effects through the modulation of the PI3K/AKT/mTOR and NF-κB signaling pathways. These pathways are central to cell survival, proliferation, and the inflammatory response.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for determining the IC50 value of indirubin or its derivatives against a target kinase.

Materials:

  • Recombinant human kinase (e.g., CDK1/cyclin B, GSK-3β)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Indirubin or derivative stock solution (in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well microplate

  • Plate reader for luminescence or radioactivity detection

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the indirubin compound in kinase assay buffer. Prepare a mixture of the peptide substrate and ATP in the same buffer.

  • Kinase Reaction: In a 96-well plate, add the diluted indirubin compound or vehicle control (DMSO). Add the diluted kinase to each well. Initiate the reaction by adding the substrate/ATP mixture.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

    • Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate by spotting on phosphocellulose paper and scintillation counting.

    • Luminescence-based assays: Using commercial kits (e.g., ADP-Glo™) that measure ADP production, which is directly proportional to kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis for PI3K/AKT Pathway Activation

This protocol details the detection of key phosphorylated proteins in the PI3K/AKT pathway.

Materials:

  • Cell culture reagents

  • Indirubin compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of indirubin for a specified time.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

  • Cell line (e.g., HEK293T)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Indirubin compound

  • NF-κB activator (e.g., TNF-α)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • Treatment: After transfection, treat the cells with indirubin for a specified time.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Conclusion

Indirubin and its derivatives represent a promising class of multi-target compounds with significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases. Their ability to potently and selectively inhibit key protein kinases involved in critical cellular signaling pathways underpins their diverse biological activities. The detailed information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and development of indirubin-based therapeutics. Further research is warranted to fully elucidate the complex mechanisms of action and to optimize the pharmacological properties of these versatile molecules for clinical applications.

References

Indirubin (Standard) natural sources and isolation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources, Isolation, and Biological Interactions of Indirubin (B1684374)

Introduction

Indirubin, a naturally occurring bisindole alkaloid, is a structural isomer of the well-known blue dye, indigo (B80030).[1] Historically, it has been identified as the primary bioactive component of Indigo Naturalis (Qing Dai), a traditional Chinese medicine used for centuries to treat a variety of inflammatory conditions and chronic diseases.[1][2][3][4] Modern scientific investigation has revealed its potent therapeutic properties, including significant anticancer, anti-inflammatory, and neuroprotective effects. These activities stem from its ability to modulate key cellular signaling pathways by inhibiting specific protein kinases.

This technical guide provides a comprehensive overview of the natural sources of indirubin, detailed methodologies for its isolation and purification, and a summary of its interactions with critical signaling pathways. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this promising natural compound.

Natural Sources of Indirubin

Indirubin is found in a diverse range of biological systems, from higher plants to microorganisms. Its production in nature is often a result of enzymatic or microbial processes acting on indole (B1671886) precursors.

Plant Sources

Indirubin is a well-known constituent of several plant species that have been traditionally used for producing indigo dyes. In these plants, indirubin exists as a minor component alongside the major blue pigment, indigotin (B1671874). The formation of these pigments does not occur in their final form within the plant; instead, they are generated from glycoside precursors like indican, isatan A, and isatan B during the extraction process.

Key plant sources include:

  • Isatis tinctoria (Woad): A historical source of indigo in Europe, containing up to 5% indirubin in its pigment mixture.

  • Indigofera tinctoria (True Indigo): Widely used in Asia and Africa, this plant is a primary source for traditional preparations containing indirubin.

  • Baphicacanthus cusia : A plant used in traditional Chinese medicine whose stems and leaves are processed to create Qing-Dai.

  • Polygonum tinctorium (Chinese Indigo): Another significant source of indigo pigments used in East Asia.

The relative proportions of indigotin and indirubin can vary significantly based on the plant species, growing conditions, and the specific extraction methods employed.

Microbial Synthesis

Microbial fermentation offers a promising and sustainable alternative to chemical synthesis for producing indirubin. Genetically engineered microorganisms, particularly Escherichia coli, have been developed to produce indirubin from simple carbon sources like glucose or by converting substrates such as tryptophan.

Key microbial production strategies involve:

  • Engineered E. coli : Strains are engineered to express specific enzymes like naphthalene (B1677914) dioxygenase (NDO), flavin-containing monooxygenases (FMOs), or Baeyer-Villiger monooxygenase (BVMO), which can convert tryptophan or indole into intermediates that form indirubin.

  • Substrate Supplementation: The yield of indirubin in microbial cultures can be significantly enhanced by supplementing the medium with precursors like 2-oxindole or isatin. For instance, adding 2-oxindole to a culture of recombinant E. coli increased indirubin production by approximately 6.2-fold.

Other Natural Occurrences

Indirubin is also produced as a byproduct of bacterial metabolism in mammals. It is notably responsible for the purple discoloration in "purple urine bag syndrome," where bacteria in the urinary tract metabolize indoxyl sulfate (B86663) present in urine. Certain marine invertebrates, particularly mollusks from the Muricidae family, are known to produce brominated indole derivatives, which are structurally related to indirubin and contribute to the historic Tyrian purple dye.

Isolation and Purification

The isolation of indirubin from natural sources is a multi-step process that leverages its unique solubility properties. The primary challenge lies in separating it from the more abundant and less soluble isomer, indigotin.

Extraction from Plant Material

The traditional extraction process from plants involves several key stages:

  • Maceration and Hydrolysis: Freshly harvested plant material (typically leaves) is soaked in water. This step allows endogenous plant enzymes to hydrolyze the glycoside precursors (e.g., indican) into indoxyl.

  • Alkalization and Oxidation: After removing the plant residue, an alkali such as calcium hydroxide (B78521) (Ca(OH)₂) is added to the aqueous extract to raise the pH, typically to around 12. The solution is then aerated, which facilitates the oxidative condensation of indoxyl molecules to form indigotin and indirubin, which precipitate out of solution.

  • Solvent Extraction: Due to differences in solubility, indirubin can be selectively extracted from the crude indigo pigment mixture. Indirubin is generally more soluble than indigotin in organic solvents like acetone, methanol (B129727), and ethyl acetate (B1210297). A continuous solvent extraction protocol can be employed, where the initial fractions are rich in indirubin. For example, when using acetone, the extraction of indirubin is nearly complete within the first 15 minutes.

Purification Techniques

Following initial solvent extraction, further purification is required to obtain high-purity indirubin.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a common method for purification. A methanol extract of the crude pigment can be applied to a silica gel 60 column to separate indirubin from other components.

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity, Reverse-Phase HPLC (RP-HPLC) is highly effective. This method is also the standard for the quantitative analysis of indirubin.

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC has been established as an efficient method for the preparative isolation and purification of both indigo and indirubin from plant extracts, such as those from Folium isatidis.

Quantitative Data

The yield of indirubin varies widely depending on the source and the extraction or production method used. The following tables summarize reported quantitative data.

Table 1: Indirubin Yield from Microbial Production

Microbial System Substrate(s) Key Enzyme(s) Indirubin Titer (mg/L) Reference
Recombinant E. coli Tryptophan Naphthalene Dioxygenase (NDO) 9.37 ± 1.01
Recombinant E. coli Tryptophan + 2-oxindole Naphthalene Dioxygenase (NDO) 57.98 ± 2.62
Recombinant E. coli Indole Baeyer-Villiger Monooxygenase (Ar-BVMO) 138
Recombinant E. coli Tryptophan + 2-hydroxyindole Terpenoid Cyclase (XiaI) 250.7

| Metabolically Engineered E. coli | Glucose | FMO and TnaA | 56 | |

Table 2: Indirubin Content and Extraction Yield from Natural Sources

Natural Source Extraction Method Indirubin Content/Yield Reference
Indigo Naturalis Ultrasonic-assisted ethyl acetate extraction 0.12% extraction ratio
Persicariae Rhizoma (aqueous extract) HPLC Analysis 0.009% indirubin

| Isatis indigotica | Ultrasonic-assisted methanol extraction | 116.42% ± 1.27% (relative to HRE) | |

Experimental Protocols

Protocol 1: Extraction and Purification of Indirubin from Indigofera tinctoria

This protocol describes a general method for isolating and purifying indirubin from plant sources.

  • Preparation of Plant Material: Fresh leaves of Indigofera tinctoria are harvested, washed, and cut into small pieces.

  • Maceration: The plant material is placed in a container and submerged in water at a 1:10 plant-to-water weight ratio. The mixture is allowed to soak for 24-48 hours at ambient temperature (e.g., 30°C) to facilitate enzymatic hydrolysis of precursors.

  • Filtration: The solution is filtered to remove the solid plant residue.

  • Precipitation: Calcium hydroxide (Ca(OH)₂) is gradually added to the filtrate until the pH reaches approximately 10.5-12. The solution is agitated and aerated for 1-2 hours to promote oxidation and precipitation of the indigo pigments. The precipitate is allowed to settle overnight.

  • Crude Pigment Collection: The supernatant is decanted, and the precipitated crude pigment paste is collected and dried.

  • Solvent Extraction: The dried crude powder is subjected to extraction with methanol. The mixture is sonicated for 50-60 minutes to enhance extraction efficiency.

  • Column Chromatography: The methanol extract is concentrated and loaded onto a silica gel 60 column. Elution is performed with a suitable solvent system (e.g., a gradient of chloroform (B151607) and methanol) to separate the red indirubin fraction from the blue indigotin and other impurities.

  • Final Purification (RP-HPLC): The collected indirubin-rich fraction is further purified using a C18 reversed-phase HPLC column. An isocratic mobile phase, such as methanol/water (73:27, v/v), is used for elution. The pure indirubin fraction is collected and the solvent is evaporated to yield the final product.

Protocol 2: Quantitative Analysis by HPLC

This protocol provides a standard method for the quantification of indirubin.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (typically in a 73:27 v/v ratio).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Maintained at 25-30°C.

  • Detection Wavelength: 289 nm or 290 nm.

  • Injection Volume: 10-20 µL.

  • Quantification: A calibration curve is generated using an indirubin standard of known concentrations (e.g., in the range of 1.6 - 14.4 µg/mL). The concentration of indirubin in the sample is determined by comparing its peak area to the standard curve.

Signaling Pathways and Visualization

Indirubin exerts its potent biological effects by targeting and inhibiting key protein kinases involved in cell cycle regulation and signal transduction.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Indirubin is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1, CDK2, and CDK5. CDKs are essential for regulating the progression of the eukaryotic cell cycle. By binding to the ATP-binding site of these kinases, indirubin prevents their catalytic activity, leading to cell cycle arrest, typically in the G1/G0 or G2/M phase, which can ultimately induce apoptosis in cancer cells. This mechanism is central to its anti-proliferative and anticancer properties.

CDK_Inhibition_Pathway G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2 CDK2/Cyclin E CDK2->G1 Promotes G1/S Transition Arrest Cell Cycle Arrest (G1/G2/M) CDK1 CDK1/Cyclin B CDK1->G2 Promotes G2/M Transition Indirubin Indirubin Indirubin->CDK2 Inhibits Indirubin->CDK1

Indirubin's inhibition of Cyclin-Dependent Kinases (CDKs).
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

Indirubin is also a powerful inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a wide range of cellular processes, including metabolism, apoptosis, and neuronal function. Dysregulation of GSK-3β is linked to several pathologies, including Alzheimer's disease, where it is responsible for the abnormal hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles. Indirubin's ability to inhibit GSK-3β highlights its therapeutic potential for neurodegenerative disorders and other conditions where this kinase is overactive.

GSK3B_Inhibition_Pathway cluster_downstream Downstream Effects of GSK-3β Indirubin Indirubin GSK3B GSK-3β (Active) Indirubin->GSK3B Inhibits Tau Tau Protein GSK3B->Tau Phosphorylates BetaCatenin β-Catenin GSK3B->BetaCatenin Phosphorylates for Degradation NFT Neurofibrillary Tangles (AD) Tau->NFT Aggregates to form Degradation β-Catenin Degradation BetaCatenin->Degradation

Indirubin's inhibition of GSK-3β and its downstream effects.
General Workflow for Isolation from Plants

The overall process for obtaining pure indirubin from plant sources can be summarized in a logical workflow, from raw material to a purified final product suitable for research and development.

Isolation_Workflow A Plant Material (e.g., Isatis tinctoria) B Maceration in Water (Enzymatic Hydrolysis) A->B C Alkalization (Ca(OH)₂) & Aeration (Oxidation) B->C D Precipitation & Drying C->D E Crude Indigo Pigment (Indigotin + Indirubin) D->E F Selective Solvent Extraction (e.g., Acetone, Methanol) E->F G Indirubin-Rich Extract F->G H Chromatographic Purification (Silica Column, RP-HPLC) G->H I Pure Indirubin H->I

General workflow for the isolation of indirubin from plants.

References

Indirubin and Its Derivatives: A Technical Guide to Synthesis and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin (B1684374), a naturally occurring bis-indole alkaloid, has garnered significant attention in the scientific community for its potent biological activities. Historically a component of traditional Chinese medicine, modern research has identified indirubin as a potent inhibitor of various protein kinases, positioning it and its derivatives as promising candidates for the development of novel therapeutics against a range of diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the synthesis of indirubin and its derivatives, details key experimental protocols, presents quantitative data on their biological activities, and illustrates the core signaling pathways modulated by these compounds.

Indirubin is a structural isomer of the well-known dye indigo (B80030) and is the active component of Indigo naturalis (Qing Dai), a traditional remedy used for conditions such as chronic myelogenous leukemia.[1][2] Its therapeutic effects are largely attributed to its ability to competitively bind to the ATP-binding pocket of several cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β).[3][4] However, the poor solubility and modest selectivity of the parent indirubin molecule have driven extensive research into the synthesis of derivatives with improved pharmacological properties.[5]

Synthesis of Indirubin and Its Derivatives

The chemical synthesis of indirubin and its derivatives is a critical aspect of ongoing research, enabling the exploration of structure-activity relationships and the development of compounds with enhanced therapeutic profiles.

Core Synthesis of Indirubin

The fundamental approach to synthesizing the indirubin core involves the condensation of an isatin (B1672199) derivative with an indoxyl derivative. A common laboratory-scale synthesis utilizes the reaction of isatin with indoxyl acetate. More recent advancements have focused on improving selectivity and yield. One such method involves the molybdenum-catalyzed oxidation of indoles, where careful temperature control can selectively favor the production of indirubin over indigo. This process demonstrates broad functional group tolerance, accommodating even reactive carbonyl-containing compounds.

Synthesis of Indirubin Derivatives

The majority of indirubin derivatives are synthesized by modifying the indirubin scaffold at various positions, most commonly at the 5-, 5'-, 6-, and 3'-positions, to enhance solubility, potency, and selectivity.

A prevalent strategy for creating a diverse library of derivatives involves the synthesis of indirubin-3'-monoximes. This is typically achieved by reacting a synthesized indirubin with hydroxylamine (B1172632) hydrochloride in pyridine. These oxime derivatives serve as versatile intermediates for further functionalization. For instance, a series of indirubin derivative hydrochlorides have been synthesized from indirubin in a convenient and mild method, demonstrating potential as immunologically active anti-tumor drugs.

Key Experimental Protocols

This section details the methodologies for key experiments frequently cited in indirubin research, providing a foundation for the replication and extension of these studies.

General Procedure for the Synthesis of Indirubin-3'-monoximes

Based on established literature, the synthesis of indirubin-3'-monoximes can be carried out as follows:

  • Synthesis of Dicarboxylic Acids: Starting from various substituted 2-bromobenzoic acids, corresponding dicarboxylic acids are synthesized via a copper-catalyzed aromatic amination reaction with glycine.

  • Synthesis of 3-Indoxyl Acetates: The synthesized dicarboxylic acids undergo intramolecular cyclization in the presence of acetic anhydride (B1165640) to yield various substituted 3-indoxyl acetates.

  • Synthesis of Indirubins: Acidic condensation of the substituted 3-indoxyl acetates with various isatins yields the corresponding indirubin derivatives.

  • Synthesis of Indirubin-3'-monoximes: The target indirubin-3'-monoximes are prepared by heating the synthetic indirubins with hydroxylamine hydrochloride in pyridine.

In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of indirubin derivatives against specific kinases, the following protocol is generally employed:

  • Kinase and Substrate Preparation: Purified recombinant kinases (e.g., CDK1/cyclin B, CDK2/cyclin A, GSK-3β, Src) and their respective substrates are prepared in an appropriate assay buffer.

  • Inhibitor Preparation: Indirubin derivatives are dissolved in a suitable solvent, typically DMSO, to create stock solutions, which are then serially diluted to the desired concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are incubated with varying concentrations of the indirubin derivative.

  • Quantification of Inhibition: The incorporation of phosphate (B84403) into the substrate is measured. For radiolabeled assays, this can be done by separating the phosphorylated substrate via SDS-PAGE and quantifying the radioactivity. The concentration of the inhibitor that reduces kinase activity by 50% (IC50) is then calculated from the dose-response curves.

Cell Proliferation and Viability Assays

The anti-proliferative effects of indirubin derivatives on cancer cell lines are commonly assessed using the following methods:

  • Cell Culture: Human cancer cell lines (e.g., K562, SW480, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the indirubin derivatives for a specified period (e.g., 48 or 72 hours).

  • Viability Measurement: Cell viability is determined using assays such as the MTS reduction assay or by direct cell counting. The IC50 value, representing the concentration that inhibits cell growth by 50%, is then calculated.

Quantitative Data on Biological Activity

The following tables summarize the inhibitory concentrations (IC50) of indirubin and several of its key derivatives against various protein kinases and cancer cell lines, providing a comparative overview of their potency.

CompoundCDK1/cyclin B (μM)CDK2/cyclin A (μM)CDK5/p25 (μM)GSK-3β (μM)c-Src (μM)
Indirubin9-5.50.6-
Indirubin-3'-monoxime (I3MO)-0.44---
E8041.650.54--0.43
6-Bromoindirubin-3'-oxime (6BIO)---Potent Inhibitor-

Data compiled from multiple sources.

CompoundK562 (μM)SW480 (μM)LU-1 (μM)HepG2 (μM)HL-60 (μM)
Indirubin~25----
4a (derivative)24.96----
4f (derivative)-1.652.211.901.35
5'-nitro-indirubinoxime1-12 (range on various human cancer cells)----
5'-fluoro-indirubinoxime1-12 (range on various human cancer cells)----
5'-trimethylacetamino-indirubinoxime1-12 (range on various human cancer cells)----

Data compiled from multiple sources.

Signaling Pathways Modulated by Indirubin Derivatives

Indirubin and its derivatives exert their cellular effects by modulating several key signaling pathways implicated in cell proliferation, survival, and inflammation.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cell growth and survival and is often constitutively active in cancer cells. Several indirubin derivatives have been shown to be potent inhibitors of this pathway. For example, the derivative E804 directly inhibits the activity of Src kinase, an upstream activator of STAT3. This inhibition prevents the phosphorylation and subsequent activation of STAT3, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and Survivin, and ultimately inducing apoptosis in cancer cells.

STAT3_Pathway E804 Indirubin Derivative (e.g., E804) Src c-Src Kinase E804->Src Inhibits Apoptosis Apoptosis STAT3 STAT3 Src->STAT3 Phosphorylates pSTAT3 Phosphorylated STAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Proliferation Cell Proliferation pSTAT3->Proliferation Promotes GeneExpression Downregulation of Mcl-1 and Survivin Nucleus->GeneExpression Regulates Gene Expression GeneExpression->Apoptosis Promotes

Inhibition of the STAT3 Signaling Pathway by Indirubin Derivatives.
NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. Indirubin has been shown to suppress the activation of NF-κB induced by various inflammatory stimuli. It achieves this by inhibiting the activation of IκBα kinase (IKK), which in turn prevents the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. Indirubin also exhibits inhibitory effects on the MAPK pathway, further contributing to its anti-inflammatory properties.

NFkB_MAPK_Pathway Indirubin Indirubin IKK IκBα Kinase (IKK) Indirubin->IKK Inhibits MAPK MAPK Pathway Indirubin->MAPK Inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) InflammatoryStimuli->IKK Activates InflammatoryStimuli->MAPK Activates IkBa IκBα IKK->IkBa Phosphorylates pIkBa Phosphorylated IκBα NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkBa NF-κB/IκBα Complex NFkB_IkBa->NFkB Releases Ub_Proteasome Ubiquitination & Proteasomal Degradation pIkBa->Ub_Proteasome Leads to InflammatoryGenes Pro-inflammatory Gene Expression Nucleus->InflammatoryGenes Induces MAPK->InflammatoryGenes Induces

Modulation of NF-κB and MAPK Pathways by Indirubin.

Conclusion

Indirubin and its derivatives represent a compelling class of compounds with significant therapeutic potential. Their ability to inhibit key protein kinases involved in cell cycle regulation, proliferation, and inflammation provides a strong rationale for their continued development. The synthetic strategies outlined in this guide offer a pathway to generate novel derivatives with improved pharmacological profiles. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in this field. Furthermore, a deeper understanding of the signaling pathways modulated by these compounds, as illustrated, will be crucial in designing targeted therapies for cancer and inflammatory diseases. Future research should focus on optimizing the selectivity and pharmacokinetic properties of indirubin derivatives to translate their preclinical promise into clinical success.

References

Indirubin's In Vitro Anticancer Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indirubin (B1684374), a bis-indole alkaloid, is the active constituent of Danggui Longhui Wan, a traditional Chinese medicine formulation historically used to treat chronic myelocytic leukemia.[1][2][3][4] Over the past few decades, extensive research has identified indirubin and its synthetic derivatives as potent anticancer agents, primarily due to their ability to inhibit various protein kinases.[5] These compounds interfere with fundamental cellular processes in cancer cells, including proliferation, cell cycle progression, and survival, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the in vitro anticancer effects of indirubin, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Molecular Mechanisms of Action

Indirubin and its derivatives exert their anticancer effects through a multi-targeted approach, primarily by inhibiting key enzymes and signaling pathways that are often dysregulated in cancer.

Inhibition of Cyclin-Dependent Kinases (CDKs)

One of the most well-characterized mechanisms of indirubin is its potent inhibition of cyclin-dependent kinases (CDKs). CDKs are essential for the orderly progression of the cell cycle. Indirubins act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDKs, which blocks the phosphorylation of their substrates. This inhibition leads to cell cycle arrest, most commonly in the G1/S or G2/M phases, which ultimately prevents cancer cell proliferation. For instance, indirubin-3'-monoxime (B1671880) has been shown to arrest MCF-7 mammary carcinoma cells in the G1/G0 phase at low concentrations and in the G2/M phase at higher concentrations.

Caption: Indirubin inhibits CDKs, leading to G1/S and G2/M cell cycle arrest.
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

Indirubins are also potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase involved in numerous cellular processes, including cell proliferation, apoptosis, and the Wnt signaling pathway. The role of GSK-3β in cancer is complex; however, its inhibition by indirubins has been linked to decreased migration and invasion of cancer cells, such as in glioblastoma and pancreatic cancer. Like with CDKs, indirubins inhibit GSK-3β by competing with ATP.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many human cancers, promoting cell survival and proliferation. Indirubin and its derivatives, such as E804, have been shown to potently block this pathway. The mechanism involves the inhibition of upstream kinases like c-Src and JAK, which are responsible for phosphorylating and activating STAT3. Inhibition of STAT3 signaling leads to the downregulation of anti-apoptotic proteins like Mcl-1 and Survivin, ultimately inducing apoptosis in cancer cells. This effect has been observed in breast, prostate, and ovarian cancer cell lines.

STAT3_Pathway Indirubin Indirubin (e.g., E804) Src c-Src Kinase Indirubin->Src inhibits STAT3 STAT3 Src->STAT3 phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 activation Nucleus Nucleus pSTAT3->Nucleus translocates to Apoptosis Apoptosis pSTAT3->Apoptosis inhibition leads to Genes Target Genes (Mcl-1, Survivin) Nucleus->Genes activates transcription Survival Cell Survival & Proliferation Genes->Survival inhibits apoptosis

Caption: Indirubin inhibits the Src-STAT3 pathway, downregulating survival genes.
Induction of Apoptosis

A primary outcome of indirubin treatment in cancer cells is the induction of programmed cell death, or apoptosis. This can occur through multiple mechanisms:

  • Mitochondrial (Intrinsic) Pathway : Indirubin can alter the balance of pro-apoptotic (e.g., Bax, Bid) and anti-apoptotic (e.g., Bcl-2) proteins. This shift disrupts the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates caspases (like caspase-3 and -9) that execute apoptosis.

  • Caspase-Independent Pathway : Some derivatives, like indirubin-3'-epoxide, can induce apoptosis in a caspase-independent manner in neuroblastoma cells. This process involves the nuclear translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria.

Apoptosis_Pathway cluster_Mito Mitochondrial Pathway cluster_Caspase Caspase Cascade Indirubin Indirubin Bcl2 Bcl-2 (Anti-apoptotic) Indirubin->Bcl2 downregulates Bax Bax (Pro-apoptotic) Indirubin->Bax upregulates Mito Mitochondrion Bcl2->Mito inhibits pore formation Bax->Mito promotes pore formation CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Indirubin induces apoptosis via the mitochondrial (intrinsic) pathway.
Modulation of the Aryl Hydrocarbon Receptor (AhR)

Indirubin is a potent ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in cellular proliferation and differentiation. The interaction is complex; while AhR activation can contribute to the cytostatic (growth-arresting) effects of some indirubin derivatives, the cytotoxic (cell-killing) effects are more closely linked to kinase inhibition and are largely AhR-independent.

Quantitative Data Summary

The in vitro potency of indirubin and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit a biological process by 50%.

Table 1: IC50 Values of Indirubin and Derivatives in Cancer Cell Lines
CompoundCell LineCancer TypeAssayIC50 (µM)Reference
IndirubinSKOV3OvarianMTT3.003
IndirubinU87 / U118GliomaMTT12.5
Indirubin-3'-epoxideIMR-32Neuroblastoma-0.16
Indirubin-3'-epoxideSK-N-SHNeuroblastoma-0.07
Indirubin-3'-monoximeVariousVarious-0.18 - 0.44
Derivative 5eSW480Colon-2.56
Derivative 5eLU-1Lung-2.92
Derivative 5eHepG2Liver-3.69
Derivative 5eHL-60Leukemia-2.54
Derivative 4fHL-60Leukemia-1.35
Table 2: IC50 Values of Indirubin and Derivatives Against Protein Kinases
CompoundTarget KinaseIC50 (µM)Reference
IndirubinCDK19.0
IndirubinCDK55.5
IndirubinGSK-3β0.6
Indirubin Derivative (E804)c-Src0.43
Indirubin-5-sulfonateCDK1/cyclin B0.055
Indirubin-5-sulfonateCDK2/cyclin A0.035
Indirubin-5-sulfonateCDK2/cyclin E0.150
Indirubin-5-sulfonateCDK4/cyclin D10.300
Indirubin-5-sulfonateCDK5/p350.065

Detailed Experimental Protocols

The following protocols outline standard in vitro methods for assessing the anticancer effects of indirubin.

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treat with Indirubin (Dose-Response & Time-Course) start->treatment viability Cell Viability (MTT / CCK-8) treatment->viability apoptosis Apoptosis Analysis (Annexin V / PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle protein Protein Expression (Western Blot) treatment->protein data_analysis Data Analysis (IC50, % Apoptosis, etc.) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis protein->data_analysis conclusion Mechanism Elucidation data_analysis->conclusion

Caption: General experimental workflow for in vitro evaluation of indirubin.
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials : 96-well plates, cancer cell lines, complete culture medium, Indirubin stock solution (in DMSO), MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure :

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with serial dilutions of indirubin (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

  • Materials : 6-well plates, Indirubin, ice-cold PBS, 70% ethanol (B145695) (ice-cold), Propidium Iodide (PI) staining solution with RNase A.

  • Procedure :

    • Seed cells in 6-well plates and treat with the desired concentration of indirubin (e.g., IC50 concentration) for 24 hours.

    • Harvest cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.

    • Wash the fixed cells with PBS and resuspend the pellet in PI/RNase A staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer. The DNA content will distinguish G0/G1, S, and G2/M populations.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials : 6-well plates, Indirubin, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Procedure :

    • Treat cells with indirubin as described for the cell cycle analysis.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze by flow cytometry within 1 hour to quantify the percentage of apoptotic cells.

In Vitro Kinase Inhibition Assay (Radioactive Method)

This assay directly measures the ability of indirubin to inhibit the activity of a specific kinase.

  • Materials : Recombinant kinase (e.g., CDK1/cyclin B), kinase-specific substrate (e.g., Histone H1), [γ-³²P]ATP, kinase assay buffer, indirubin dilutions, P81 phosphocellulose paper.

  • Procedure :

    • Prepare a reaction mixture containing kinase assay buffer, substrate, and the recombinant kinase enzyme.

    • Add varying concentrations of indirubin or a vehicle control.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

    • Spot a portion of the reaction mixture onto P81 phosphocellulose paper to capture the phosphorylated substrate.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the radioactivity on the paper using a scintillation counter.

    • Calculate the percentage of kinase inhibition relative to the control and determine the IC50 value.

Conclusion

Indirubin and its derivatives represent a versatile class of anticancer compounds with a multi-targeted mechanism of action. Their ability to potently inhibit key regulators of the cell cycle (CDKs), cell survival pathways (GSK-3β, STAT3), and induce apoptosis underscores their therapeutic potential. The quantitative data consistently demonstrate efficacy in the low micromolar to nanomolar range against a variety of cancer cell lines and specific kinases. The detailed protocols provided herein offer a robust framework for the continued in vitro investigation and development of indirubin-based compounds as next-generation cancer therapeutics.

References

Methodological & Application

Application Note and Protocol for HPLC Analysis of Indirubin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the quantitative analysis of indirubin (B1684374) using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development who require a reliable method for the determination of indirubin in various samples, including natural products and biological matrices.

Introduction

Indirubin is a naturally occurring red pigment and an isomer of indigo. It is a key active component in several traditional medicines and has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Accurate and precise quantification of indirubin is crucial for quality control, pharmacokinetic studies, and drug development. This protocol outlines a validated isocratic reversed-phase HPLC (RP-HPLC) method for the determination of indirubin.

Principle

This method utilizes RP-HPLC with UV detection to separate and quantify indirubin. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (methanol or acetonitrile) and water. The concentration of indirubin in a sample is determined by comparing its peak area to a calibration curve generated from standard solutions of known concentrations.

Experimental Protocols

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or Gradient Pump

    • Autosampler

    • Column Oven

    • UV-Vis Detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

  • Vortex mixer

  • Syringe filters (0.22 µm or 0.45 µm)

  • HPLC vials

  • Indirubin standard (analytical grade)

  • HPLC grade solvents: Methanol (B129727), Acetonitrile, Water

  • Other solvents for sample preparation: Dimethylformamide (DMF), Chloroform, Dimethyl sulfoxide (B87167) (DMSO)[1][2]

  • Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of indirubin standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., Methanol or DMF). Use sonication to aid dissolution if necessary.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1.6 - 14.4 µg/mL).[4][5]

The sample preparation method will vary depending on the matrix.

  • For Plant Material (e.g., Indigo Naturalis):

    • Weigh 0.05 g of the powdered sample into a suitable container.

    • Add a known volume of extraction solvent (e.g., 95 mL of DMF or methanol).

    • Sonicate for 30 minutes to ensure complete extraction.

    • Allow the solution to cool to room temperature and adjust the final volume to 100 mL with the extraction solvent.

    • Filter the extract through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before analysis.

  • For Serum/Plasma Samples:

    • To a known volume of serum, add a protein precipitation agent (e.g., methanol or acetonitrile) and an internal standard if used.

    • Vortex the mixture to precipitate proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Set up the HPLC system according to the chromatographic conditions specified in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak area for indirubin.

  • Calibration Curve: Plot a graph of the peak area versus the concentration of the indirubin working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be > 0.999 for good linearity.

  • Quantification: Use the calibration curve to calculate the concentration of indirubin in the samples based on their measured peak areas.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Column C18 RP-Column (e.g., 250 mm x 4.6 mm, 5 µm)C18 RP-Column (e.g., RP-18)C18 Column
Mobile Phase Methanol:Water (75:25, v/v)Methanol:Water (73:27, v/v)Acetonitrile:Water (55:45, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 35°C25°C25°C
Detection Wavelength 289 nm290 nm290 nm
Injection Volume 10-20 µL10-20 µL20 µL
ParameterResultReference
Linearity Range 1.6 - 14.4 µg/mL
0.031 - 2.48 mg/L (in serum)
3.875 - 23.25 µg/mL
Correlation Coefficient (r²) > 0.999
0.9996
Accuracy (% Recovery) > 95%
> 98% (in rat serum)
96.9%
Precision (RSD) < 5%
Intra-day and Inter-day < 10% (in rat serum)
3.5%
Limit of Detection (LOD) 31 µg/L (in serum)

Visualization

Indirubin_HPLC_Workflow start Start sample_prep Sample Preparation (Extraction/Precipitation) start->sample_prep std_prep Standard Preparation (Stock & Working Solutions) start->std_prep filtration Filtration (0.22 or 0.45 µm) sample_prep->filtration hplc_analysis HPLC Analysis (C18 Column, UV Detection) filtration->hplc_analysis std_prep->hplc_analysis data_acq Data Acquisition (Chromatogram) hplc_analysis->data_acq calibration Calibration Curve (Peak Area vs. Concentration) data_acq->calibration Standards quantification Quantification (Calculate Sample Concentration) data_acq->quantification Samples calibration->quantification end End quantification->end

References

Application Notes and Protocols for Indirubin (Standard) in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin (B1684374), a natural bis-indole alkaloid, is the active component of the traditional Chinese medicine formulation Danggui Longhui Wan. It has garnered significant interest in cancer research due to its potent anti-proliferative and pro-apoptotic activities.[1][2] Indirubin and its derivatives, such as the more soluble indirubin-5-sulfonate, exert their biological effects primarily through the inhibition of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase 3β (GSK3β), key regulators of the cell cycle and other signaling pathways.[2][3] This document provides detailed protocols for assessing the effects of indirubin on cancer cells in culture, including methods for evaluating cell viability, apoptosis, and cell cycle progression, as well as analyzing key signaling pathways.

Mechanism of Action

Indirubin's primary mechanism of action involves the competitive inhibition of the ATP-binding site of CDKs, leading to cell cycle arrest, predominantly at the G1/S and G2/M phases.[4] By inhibiting CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK4/cyclin D1, indirubin disrupts the phosphorylation of key substrates necessary for cell cycle progression. Furthermore, indirubin has been shown to modulate several critical signaling pathways implicated in cancer cell survival and proliferation, including the STAT3, NF-κB, MAPK, and PI3K/AKT pathways. Inhibition of these pathways can suppress the expression of anti-apoptotic and pro-proliferative proteins, ultimately inducing apoptosis.

Data Presentation: Quantitative Analysis of Indirubin's Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of indirubin and its derivative, indirubin-5-sulfonate, in various cancer cell lines. These values highlight the compound's potency and provide a reference for dose-response studies.

Cell LineCancer TypeAssay TypeTreatment DurationIC50 / Effect
A2780Ovarian CancerCCK-872 hours~4 µM
OVCAR3Ovarian CancerCCK-872 hours~4 µM
SKOV3Ovarian CancerMTTNot Specified3.003 µM
U87Human GliomaMTTNot Specified25 µM
U118Human GliomaMTTNot Specified25 µM
CHO-K1Chinese Hamster OvaryMTT24 hoursReduced viability at 5-200 µM
HeLaHuman Cervical CancerMTT24 hoursReduced viability at 10-200 µM

Note: The IC50 values can vary depending on the specific experimental conditions, including cell density and passage number. Researchers are encouraged to perform their own dose-response studies to determine the optimal concentration for their cell line of interest.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol details the steps to assess the effect of indirubin on the viability of adherent cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Indirubin

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of indirubin in an appropriate solvent (e.g., DMSO). Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of indirubin. Include vehicle-treated (solvent only) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate the plate for an additional 2-4 hours at 37°C.

  • Solubilization of Formazan (B1609692) Crystals: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of cell viability against the concentration of indirubin to determine the IC50 value.

G MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Indirubin B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This protocol describes the detection of apoptosis in cells treated with indirubin using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • Indirubin-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of indirubin for the appropriate duration.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

G Apoptosis Assay Workflow A Treat cells with Indirubin B Harvest cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate for 15 min E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution in indirubin-treated cells using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Indirubin-treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of indirubin for 24, 48, or 72 hours.

  • Cell Harvesting: Harvest cells by trypsinization and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C overnight.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G Cell Cycle Analysis Workflow A Treat cells with Indirubin B Harvest and wash cells A->B C Fix with cold 70% ethanol B->C D Stain with PI/RNase A C->D E Analyze by Flow Cytometry D->E

Caption: Workflow for cell cycle analysis using PI staining.

Western Blot Analysis

This protocol provides a general method for analyzing changes in protein expression in key signaling pathways following indirubin treatment.

Materials:

  • Indirubin-treated and control cells

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gel

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-CDK2, anti-Actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysate Preparation: Treat cells with indirubin. Wash cells with ice-cold PBS and lyse in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate proteins by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

G Indirubin Signaling Pathway cluster_effects Cellular Effects Indirubin Indirubin CDKs CDK1, CDK2, CDK4 Indirubin->CDKs inhibits GSK3b GSK3β Indirubin->GSK3b inhibits STAT3 STAT3 Indirubin->STAT3 inhibits NFkB NF-κB Indirubin->NFkB inhibits PI3K_AKT PI3K/AKT Indirubin->PI3K_AKT inhibits CellCycle Cell Cycle Progression CDKs->CellCycle promotes Survival Survival GSK3b->Survival promotes Proliferation Decreased Proliferation STAT3->Proliferation STAT3->Survival NFkB->Survival PI3K_AKT->Survival CellCycle->Proliferation Apoptosis Increased Apoptosis

Caption: Simplified signaling pathway of Indirubin's action.

References

Application Notes & Protocols: Indirubin as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Indirubin (B1684374), a naturally occurring bis-indole alkaloid, is a potent bioactive compound found in various plants, notably those used in traditional Chinese medicine such as Indigofera tinctoria and Isatis indigotica. It is an isomer of the more common blue pigment, indigo (B80030). Due to its significant pharmacological activities, including anti-inflammatory and anti-cancer properties, there is a growing interest in its quantification for quality control, pharmacokinetic studies, and drug development. Indirubin is a critical inhibitor of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase 3β (GSK3β), which are key regulators of the cell cycle.[1] This document provides detailed application notes and protocols for the use of indirubin as a reference standard in various chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantification of indirubin.[2] For higher sensitivity and selectivity, especially in complex biological matrices, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of indirubin using HPLC-UV and UPLC-MS/MS as reported in various studies.

Table 1: HPLC-UV Method Parameters for Indirubin Quantification

ParameterValueReference
Linearity Range1.6 - 14.4 µg/mL[2]
Linearity (r²)> 0.999
Limit of Detection (LOD)31 µg/L (in rat serum)
Average Recovery> 95%
> 98% (in rat serum)
Relative Standard Deviation (RSD)< 5%
< 10% (intra-day and inter-day in rat serum)

Table 2: UPLC-MS/MS Method Parameters for Indirubin Quantification in Rat Plasma

ParameterValueReference
Lower Limit of Quantification (LLOQ)5.00 ng/mL
Upper Limit of Quantification (ULOQ)500 ng/mL
Recovery≥ 75.5%
Stability (Freeze/Thaw)Stable for at least 3 cycles
Stability (Room Temperature)Stable for 3 hours
Stability (Autosampler at 10°C)Stable for 96 hours
Stability (Stored below -65°C)Stable for 84 days

Experimental Protocols

Protocol 1: Quantification of Indirubin in Natural Indigo by HPLC-UV

This protocol is based on established methods for the quantification of indirubin in natural indigo samples.

1. Instrumentation and Materials:

  • Standard HPLC system with a UV-Vis detector.

  • C18 reversed-phase column (e.g., RP-18, 4.6 mm x 250 mm, 5 µm).

  • Indirubin reference standard (purity ≥ 98%).

  • HPLC-grade methanol (B129727) and water.

  • Finely ground natural indigo powder.

2. Preparation of Standard Solutions:

  • Prepare a stock solution of indirubin (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1.6 - 14.4 µg/mL).

3. Sample Preparation (Ultrasonic-Assisted Extraction):

  • Weigh 1.0 g of finely ground natural indigo powder.

  • Add 10 mL of HPLC-grade methanol.

  • Sonicate the mixture at 25–30 °C for 50-60 minutes.

  • Filter the extract through a suitable filter paper (e.g., Whatman No. 40).

  • Repeat the extraction process on the residue twice more to ensure complete extraction.

  • Combine the filtrates and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in a known volume of mobile phase and filter through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with methanol and water (73:27, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 10-20 µL.

5. Quantification:

  • Generate a calibration curve by plotting the peak area of the indirubin standards against their known concentrations.

  • Determine the concentration of indirubin in the sample by comparing its peak area to the calibration curve.

Protocol 2: Quantification of Indirubin in Rat Plasma by UPLC-MS/MS

This protocol is adapted from a validated method for pharmacokinetic studies.

1. Instrumentation and Materials:

  • UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Suitable analytical column (e.g., C18).

  • Indirubin reference standard.

  • Internal standard (IS).

  • Lithium heparinized rat plasma.

  • Sample preparation plates (e.g., Waters Ostro™ pass-through).

  • Acetonitrile (B52724), methanol, and formic acid (LC-MS grade).

2. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock solutions of indirubin and the internal standard in methanol.

  • Spike blank rat plasma with appropriate amounts of the indirubin working solution to prepare calibration standards and QC samples at various concentrations (e.g., covering the range of 5.00 to 500 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, standard, or QC, add the internal standard solution.

  • Precipitate the plasma proteins by adding a suitable volume of acetonitrile.

  • Vortex and centrifuge the samples.

  • Use a pass-through sample preparation plate to remove phospholipids.

  • Transfer the supernatant (or filtrate) to an autosampler vial for analysis.

4. UPLC-MS/MS Conditions:

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: As recommended for the specific column dimensions.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Mass Spectrometry Mode: Positive ion (PI) mode.

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. For indirubin, monitor the protonated molecular ion [M+H]⁺ at m/z 263.

5. Quantification:

  • Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

  • A calibration curve is constructed using a weighted (e.g., 1/x) linear regression of the peak area ratios versus the nominal concentrations of the calibration standards.

Signaling Pathways and Experimental Workflows

Indirubin's Mechanism of Action: Inhibition of Signaling Pathways

Indirubin has been shown to exert its therapeutic effects by modulating several key signaling pathways involved in cell proliferation, inflammation, and apoptosis.

  • Wnt/β-catenin Pathway: Indirubin can inhibit the Wnt/β-catenin signaling pathway by promoting the demethylation of the Wnt inhibitory factor 1 (WIF-1) promoter. This leads to the restoration of WIF-1 protein expression and subsequent inhibition of downstream targets like Frizzled2, Frizzled5, and β-catenin, ultimately suppressing cell proliferation.

  • EGFR/SRC/PI3K and NF-κB/MAPK Pathways: In the context of sepsis, indirubin has been found to attenuate inflammatory responses by targeting the EGFR/SRC/PI3K and NF-κB/MAPK signaling pathways in macrophages.

  • PI3K/Akt Pathway: Indirubin exhibits inhibitory effects on leukemia cells by targeting HSP90AA1 and subsequently inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Diagrams

experimental_workflow cluster_extraction Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Natural Indigo Powder extraction Ultrasonic-Assisted Extraction (Methanol) start->extraction filtration Filtration extraction->filtration reconstitution Reconstitution in Mobile Phase filtration->reconstitution injection HPLC Injection reconstitution->injection separation C18 Column Separation injection->separation detection UV Detection (290 nm) separation->detection quantification Quantification detection->quantification calibration Calibration Curve quantification->calibration concentration Concentration Determination calibration->concentration

Caption: Workflow for indirubin quantification by HPLC.

wnt_pathway indirubin Indirubin dnmt1 DNMT1 indirubin->dnmt1 inhibits wif1_promoter WIF-1 Promoter indirubin->wif1_promoter promotes demethylation dnmt1->wif1_promoter methylates wif1 WIF-1 wif1_promoter->wif1 expresses frizzled Frizzled Receptors (Frizzled2, Frizzled5) wif1->frizzled inhibits beta_catenin β-catenin frizzled->beta_catenin activates proliferation Cell Proliferation beta_catenin->proliferation promotes

Caption: Indirubin's inhibition of the Wnt/β-catenin pathway.

egfr_nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 egfr EGFR tlr4->egfr nfkb NF-κB tlr4->nfkb mapk MAPK tlr4->mapk src SRC egfr->src pi3k PI3K src->pi3k inflammation Inflammation pi3k->inflammation promotes nfkb->inflammation promotes mapk->inflammation promotes indirubin Indirubin indirubin->egfr inhibits indirubin->src inhibits indirubin->pi3k inhibits indirubin->nfkb inhibits indirubin->mapk inhibits

Caption: Indirubin's attenuation of sepsis signaling pathways.

References

Using Indirubin as a Standard in Kinase Inhibitor Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin (B1684374), a natural bis-indole alkaloid, is a well-characterized inhibitor of several protein kinases, playing a crucial role in the regulation of the cell cycle and various signaling pathways. Its potent inhibitory activity against Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β) makes it an ideal standard or positive control for in vitro and cell-based kinase inhibitor screening assays.[1] This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing Indirubin as a reference compound in their drug discovery efforts.

Indirubin's mechanism of action involves competitive binding to the ATP pocket of target kinases, thereby preventing the phosphorylation of their respective substrates.[2] Its well-defined inhibitory profile and commercial availability make it a valuable tool for assay validation, quality control, and the comparative analysis of novel kinase inhibitors.

Data Presentation: Kinase Inhibition Profile of Indirubin

The inhibitory activity of Indirubin against a panel of kinases is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of Indirubin required to inhibit 50% of the kinase activity in biochemical assays.

Kinase TargetIC50 Value (µM)Notes
Cyclin-Dependent Kinases (CDKs)
CDK1/Cyclin B9A key regulator of the G2/M phase transition in the cell cycle.[3]
CDK2/Cyclin A0.21 - 0.54An indirubin derivative, E804, showed potent inhibition.[4]
CDK2/Cyclin E0.21An indirubin derivative, E804, showed potent inhibition.[4]
CDK5/p255.5Implicated in neuronal processes and neurodegenerative diseases.
Glycogen Synthase Kinase-3β (GSK-3β)
GSK-3β0.6A serine/threonine kinase involved in numerous signaling pathways.
Tyrosine Kinases
c-Src0.43An indirubin derivative, E804, showed direct inhibition.
EGFR-Indirubin has been shown to inhibit the EGFR/SRC/PI3K pathway.
c-Met-An indirubin derivative, LDD-1937, was found to inhibit c-Met activity.

Signaling Pathways and Experimental Workflows

To effectively utilize Indirubin as a standard, it is crucial to understand the signaling pathways it modulates and the workflow of the screening assays.

G cluster_0 Indirubin's Primary Targets and Downstream Effects cluster_1 Cell Cycle Regulation cluster_2 Wnt/β-catenin Pathway cluster_3 Apoptosis Regulation Indirubin Indirubin CDK1_CyclinB CDK1/Cyclin B Indirubin->CDK1_CyclinB inhibits GSK3b GSK-3β Indirubin->GSK3b inhibits GSK3b_apoptosis GSK-3β Indirubin->GSK3b_apoptosis inhibits G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition promotes Cell_Cycle_Arrest Cell Cycle Arrest CDK1_CyclinB->Cell_Cycle_Arrest beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation beta_catenin_degradation β-catenin Degradation GSK3b->beta_catenin_degradation Wnt_Signaling Wnt Target Gene Transcription beta_catenin->Wnt_Signaling activates Apoptosis Apoptosis GSK3b_apoptosis->Apoptosis can promote or inhibit (context-dependent)

Caption: Simplified signaling pathways affected by Indirubin.

G cluster_0 Kinase Inhibitor Screening Workflow A 1. Reagent Preparation - Kinase, Substrate, ATP - Test Compounds - Indirubin (Standard) B 2. Assay Plate Setup - Dispense Test Compounds - Dispense Indirubin (Dose-Response) - Dispense Controls (No Inhibitor, No Enzyme) A->B C 3. Kinase Reaction - Add Kinase to wells - Initiate reaction with Substrate/ATP mix B->C D 4. Incubation - Allow reaction to proceed for a defined time at a specific temperature C->D E 5. Signal Detection - Add detection reagents (e.g., ADP-Glo™ or TR-FRET reagents) D->E F 6. Data Acquisition - Read plate (Luminescence or Fluorescence) E->F G 7. Data Analysis - Calculate % Inhibition - Determine IC50 values for test compounds and Indirubin F->G

References

Application Notes: The Role of Indirubin in Apoptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indirubin (B1684374) is a naturally occurring bis-indole alkaloid and the active component of the traditional Chinese medicine formulation, Danggui Longhui Wan, which has been historically used in the treatment of chronic myelogenous leukemia (CML).[1][2] Modern research has identified Indirubin and its derivatives as potent anti-cancer agents that function by inducing cell cycle arrest and apoptosis in various tumor cells.[1][3] These compounds are notable for their ability to inhibit several key enzymes involved in cell cycle progression and survival signaling, including cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase-3β (GSK-3β), and components of the STAT signaling pathways.[4] This multi-targeted mechanism makes Indirubin a valuable tool for researchers studying apoptosis and a promising candidate for anti-cancer drug development.

Mechanism of Action

Indirubin and its derivatives exert their pro-apoptotic effects through multiple signaling pathways. The primary mechanisms include:

  • Inhibition of STAT3/STAT5 Signaling: Indirubin compounds can potently block the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5. This is often achieved by inhibiting upstream kinases such as Src and JAK. The inactivation of STAT3/5 prevents the transcription of key anti-apoptotic genes, including Mcl-1, Survivin, and Bcl-xL. This shifts the cellular balance towards apoptosis.

  • Inhibition of Cyclin-Dependent Kinases (CDKs): As potent inhibitors of CDKs (e.g., CDK1, CDK2, CDK5), indirubins disrupt the cell cycle, typically causing an arrest in the G1/S or G2/M phase. Prolonged cell cycle arrest can subsequently trigger the apoptotic cascade.

  • Modulation of the Mitochondrial Pathway: By downregulating anti-apoptotic Bcl-2 family proteins and upregulating pro-apoptotic members like Bax and Bad, Indirubin alters the mitochondrial membrane permeability. This leads to the release of cytochrome c and the activation of the caspase cascade, culminating in apoptosis.

  • Inhibition of GSK-3β: Indirubin is a known inhibitor of GSK-3β, a kinase involved in numerous cellular processes. While the role of GSK-3β in apoptosis can be context-dependent, its inhibition by indirubin has been linked to pro-survival pathway disruption in cancer cells.

  • Modulation of NF-κB Signaling: Indirubin has been shown to suppress the activation of NF-κB, a transcription factor that controls the expression of genes involved in inflammation, proliferation, and cell survival. By inhibiting NF-κB, indirubin can sensitize cancer cells to apoptotic stimuli.

cluster_inhibition Kinase Inhibition cluster_pathway Signaling Pathways cluster_effect Cellular Effects Indirubin Indirubin Src_JAK Src / JAK Kinases Indirubin->Src_JAK CDKs CDKs Indirubin->CDKs GSK3B GSK-3β Indirubin->GSK3B Bcl2_Family Bcl-2 Family Modulation Indirubin->Bcl2_Family STAT3 STAT3 Inactivation Src_JAK->STAT3 CellCycle Cell Cycle Arrest (G2/M) CDKs->CellCycle AntiApoptotic Expression of Mcl-1, Survivin, Bcl-2 ↓ STAT3->AntiApoptotic Mitochondria Mitochondrial Pathway Activation CellCycle->Mitochondria ProApoptotic Expression of Bax, Bad ↑ Bcl2_Family->ProApoptotic AntiApoptotic->Mitochondria ProApoptotic->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Indirubin-induced apoptosis signaling pathway.

Data Presentation

The pro-apoptotic effects of Indirubin are dose- and time-dependent. The following table summarizes representative quantitative data from studies on human ovarian cancer cells (SKOV3).

Cell LineTreatmentConcentration (µM)Duration (hours)Assay MethodResultReference(s)
SKOV3Indirubin3.00348MTT AssayIC₅₀ (Plate Culture)
SKOV3Indirubin4.25348MTT AssayIC₅₀ (Sphere Culture)
SKOV3Indirubin0 (Control)24Flow Cytometry~5% Apoptotic Cells
SKOV3Indirubin224TUNEL / Flow CytometrySignificant increase in apoptosis
SKOV3Indirubin524TUNEL / Flow CytometrySignificant, dose-dependent increase
SKOV3Indirubin1048Flow Cytometry45.3 ± 3.4% Apoptotic Cells

Experimental Protocols

A typical investigation into Indirubin-induced apoptosis involves treating a chosen cell line with various concentrations of the compound and assessing cell death using multiple assays.

cluster_assays 4. Apoptosis Analysis start 1. Cell Seeding & Culture treatment 2. Treatment with Indirubin (Dose-response & Time-course) start->treatment harvest 3. Harvest Cells & Supernatant treatment->harvest flow Annexin V/PI Staining (Flow Cytometry) harvest->flow tunel TUNEL Assay (DNA Fragmentation) harvest->tunel wb Western Blot (Protein Expression) harvest->wb analysis 5. Data Acquisition & Quantification flow->analysis tunel->analysis wb->analysis

General workflow for studying Indirubin-induced apoptosis.
Protocol 1: Assessment of Apoptosis by Annexin V/PI Staining

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.

Materials:

  • Cell line of interest (e.g., SKOV3, K562)

  • Complete culture medium

  • Indirubin (and vehicle control, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Trypsin-EDTA (for adherent cells)

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow adherent cells to attach overnight.

  • Treatment: Treat cells with varying concentrations of Indirubin (e.g., 0, 2, 5, 10 µM) for a specified time (e.g., 24 or 48 hours). Include a vehicle-only control.

  • Cell Harvesting:

    • For suspension cells, transfer the cell suspension to centrifuge tubes.

    • For adherent cells, collect the culture medium (which contains floating apoptotic cells) and combine it with the cells detached by trypsinization.

  • Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V⁻/PI⁻, early apoptotic cells are Annexin V⁺/PI⁻, and late apoptotic/necrotic cells are Annexin V⁺/PI⁺.

Protocol 2: Detection of DNA Fragmentation by TUNEL Assay

The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. This protocol is for fluorescence microscopy of adherent cells.

Materials:

  • Cells cultured on sterile glass coverslips in 24-well plates

  • Indirubin and vehicle control

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Solution (0.1% Triton™ X-100 in PBS)

  • In Situ Cell Death Detection Kit (TUNEL kit)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and treat with Indirubin as described in Protocol 1.

  • Fixation: After treatment, aspirate the medium, wash the cells twice with PBS, and fix with 4% PFA for 20-30 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate cells with Permeabilization Solution for 10-15 minutes at room temperature. This step is crucial for allowing the TUNEL reaction mix to enter the nucleus.

  • Washing: Wash the cells three times with PBS.

  • TUNEL Reaction: Prepare the TUNEL reaction mixture according to the manufacturer's instructions. Add the mixture to each coverslip and incubate in a humidified chamber for 60 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining: Incubate the cells with a DAPI or Hoechst solution for 5-10 minutes to stain all cell nuclei.

  • Mounting and Visualization: Wash the coverslips twice with PBS and mount them onto microscope slides. Visualize using a fluorescence microscope. TUNEL-positive (apoptotic) nuclei will exhibit bright fluorescence (typically green or red), while all nuclei will be visible with the DAPI/Hoechst stain (blue).

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to measure changes in the expression levels of key proteins involved in the apoptotic pathways affected by Indirubin.

Materials:

  • Treated cell pellets

  • RIPA Lysis Buffer with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Transfer buffer and system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Bax, anti-Bcl-2, anti-cleaved-PARP, anti-cleaved-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, wash cell pellets with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes. Centrifuge at high speed (~14,000 x g) for 15 minutes at 4°C and collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Wash the membrane again as in the previous step. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading. Analyze band intensity to quantify changes in protein expression.

References

Troubleshooting & Optimization

Indirubin Technical Support Center: Troubleshooting Solubility and Experimental Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Indirubin (B1684374).

Frequently Asked Questions (FAQs)

Q1: What is Indirubin and what are its primary cellular targets?

Indirubin is a natural bis-indole alkaloid with recognized anti-inflammatory and anti-cancer properties. Its primary mechanism of action involves the inhibition of several key protein kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen (B147801) Synthase Kinase-3β (GSK-3β), and components of the Src/STAT3 signaling pathway. By targeting these kinases, indirubin can induce cell cycle arrest and apoptosis in cancer cells.[1][2][3][4][5]

Q2: In which solvents is Indirubin soluble?

Indirubin exhibits poor solubility in aqueous solutions and ethanol. It is most commonly dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).

Q3: What is the recommended storage condition for Indirubin powder and stock solutions?

Indirubin powder should be stored at -20°C for long-term stability. Stock solutions prepared in DMSO can also be stored at -20°C, and for longer-term storage, -80°C is recommended. It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Q4: Can I heat the Indirubin solution to improve solubility?

Gentle warming can aid in the dissolution of Indirubin in DMSO. Some sources suggest that warming to 60°C can help achieve higher concentrations. However, it is crucial to avoid excessive heat, which may degrade the compound.

Data Presentation: Indirubin Solubility

The following table summarizes the solubility of Indirubin in various solvents based on available data. Please note that solubility can be influenced by factors such as temperature, pH, and the purity of the compound.

SolventReported SolubilityNotes
Dimethyl Sulfoxide (DMSO) ~1 mg/mL to 53 mg/mLSolubility can be enhanced by warming. Some sources report solubility of 2 mg/mL with warming, 5 mg/mL with sonication and warming to 60°C, and up to 53 mg/mL.
Dimethylformamide (DMF) ~1 mg/mLSimilar to DMSO, DMF is a suitable solvent for Indirubin.
Ethanol Insoluble or slightly soluble (< 1 mg/mL)Indirubin has very limited solubility in ethanol.
Water Insoluble (< 1 mg/mL)Indirubin is poorly soluble in aqueous solutions.
Methanol Limited solubilityWhile used in extraction, high concentrations are difficult to achieve.

Troubleshooting Guide: Indirubin Precipitation in Cell Culture

Issue: I dissolved Indirubin in DMSO, but it precipitates when I add it to my cell culture medium.

This is a common issue due to the poor aqueous solubility of Indirubin. Here’s a step-by-step guide to troubleshoot and prevent precipitation:

Potential Cause 1: High Final Concentration

  • Explanation: The final concentration of Indirubin in your cell culture medium may exceed its solubility limit in an aqueous environment, even with a small percentage of DMSO.

  • Solution:

    • Determine the Maximum Soluble Concentration: Perform a pilot experiment to find the highest concentration of Indirubin that remains soluble in your specific cell culture medium.

    • Lower the Working Concentration: If possible, reduce the final concentration of Indirubin in your experiments.

Potential Cause 2: Rapid Dilution (Solvent Shock)

  • Explanation: Adding a concentrated DMSO stock solution directly and quickly into a large volume of aqueous medium can cause the Indirubin to "crash out" of solution.

  • Solution:

    • Use a Serial Dilution Approach: Instead of a single large dilution, perform a stepwise dilution. First, prepare an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your culture medium.

    • Slow Addition and Mixing: Add the Indirubin solution dropwise to the medium while gently swirling or vortexing to ensure rapid and even dispersion.

Potential Cause 3: Low Temperature of Media

  • Explanation: The solubility of many compounds, including Indirubin, can be temperature-dependent. Adding a cold stock solution to room temperature or cold media can promote precipitation.

  • Solution:

    • Pre-warm Your Media: Always use cell culture medium that has been pre-warmed to 37°C before adding the Indirubin solution.

Potential Cause 4: High Final DMSO Concentration

  • Explanation: While DMSO is necessary to dissolve Indirubin, high final concentrations can be toxic to cells. Typically, the final DMSO concentration in cell culture should be kept below 0.5%, and ideally below 0.1%.

  • Solution:

    • Calculate and Optimize DMSO Concentration: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed to achieve the desired final Indirubin concentration, thereby keeping the final DMSO percentage low.

Potential Cause 5: Media Composition

  • Explanation: Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can sometimes interact with the compound and affect its solubility.

  • Solution:

    • Consider Serum-Free Media for Initial Dissolution: If precipitation persists, you can try preparing the final working solution in a serum-free medium first, and then adding serum if required for your experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Indirubin Stock Solution in DMSO

Materials:

  • Indirubin powder (Molecular Weight: 262.26 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Calculate the required mass of Indirubin:

    • For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 262.26 g/mol * 1000 mg/g = 2.62 mg

  • Weigh Indirubin: Accurately weigh out the calculated amount of Indirubin powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the desired volume of DMSO to the tube.

  • Dissolve the Compound: Vortex the tube vigorously until the Indirubin is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 10 µM Indirubin Working Solution in Cell Culture Medium

Materials:

  • 10 mM Indirubin stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes

Procedure:

  • Thaw the Stock Solution: Thaw an aliquot of the 10 mM Indirubin stock solution at room temperature.

  • Prepare an Intermediate Dilution (Recommended):

    • To minimize precipitation, first prepare a 100-fold intermediate dilution.

    • Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed complete cell culture medium. This will give you a 100 µM intermediate solution. Mix well by gentle pipetting.

  • Prepare the Final Working Solution:

    • Add the required volume of the intermediate solution to your final volume of pre-warmed cell culture medium.

    • For example, to prepare 1 mL of a 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium.

  • Mix Thoroughly: Gently mix the final working solution before adding it to your cells.

  • Final DMSO Concentration Check: In this example, the final DMSO concentration would be 0.1%, which is generally well-tolerated by most cell lines.

Mandatory Visualizations

Below are diagrams of key signaling pathways affected by Indirubin, created using the DOT language for Graphviz.

Indirubin_CDK2_Inhibition Indirubin Indirubin CDK2_CyclinE CDK2/Cyclin E Complex Indirubin->CDK2_CyclinE Inhibits Rb Retinoblastoma Protein (Rb) CDK2_CyclinE->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Inhibits pRb Phosphorylated Rb (pRb) pRb->E2F Releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes

Caption: Indirubin inhibits the CDK2/Cyclin E complex, preventing Rb phosphorylation and cell cycle progression.

Indirubin_GSK3b_Inhibition Indirubin Indirubin GSK3b GSK-3β Indirubin->GSK3b Inhibits Beta_Catenin β-Catenin GSK3b->Beta_Catenin Phosphorylates for Degradation Degradation Degradation Beta_Catenin->Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Promotes

Caption: Indirubin inhibits GSK-3β, leading to the stabilization and nuclear translocation of β-catenin.

Indirubin_Src_STAT3_Inhibition Indirubin Indirubin Src Src Kinase Indirubin->Src Inhibits STAT3 STAT3 Src->STAT3 Phosphorylates pSTAT3 Phosphorylated STAT3 (pSTAT3) STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Target Gene Expression (e.g., Mcl-1, Survivin) Nuclear_Translocation->Gene_Expression Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits

Caption: Indirubin inhibits the Src kinase, preventing STAT3 phosphorylation and downstream pro-survival signaling.

References

Improving Indirubin (Standard) stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Indirubin in experimental settings. Below you will find frequently asked questions and troubleshooting guides to address common challenges related to the stability of Indirubin in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Indirubin?

A1: The recommended solvent for dissolving Indirubin is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is slightly soluble in DMSO, with a solubility of approximately 1-5 mg/mL.[2][3][4] To aid dissolution, warming the solution to 60°C and using sonication is advised. It is also slightly soluble in dimethylformamide (DMF) and tetrahydrofuran.

Q2: What is the stability of Indirubin in powder form and in solution?

A2: Indirubin is known to have poor stability, particularly when exposed to light and heat.

  • Powder: When stored as a powder at -20°C and protected from light, Indirubin can be stable for up to three years.

  • Solution: Stock solutions in DMSO are significantly less stable. For optimal stability, it is recommended to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Q3: How should I prepare a stock solution of Indirubin?

A3: To prepare a stock solution, dissolve the Indirubin powder in high-quality, anhydrous DMSO. It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility. Purging the vial with an inert gas like nitrogen or argon before sealing can also help to prevent oxidation.

Q4: Can I dissolve Indirubin in aqueous buffers or cell culture media?

A4: Indirubin is practically insoluble in water and ethanol. Therefore, direct dissolution in aqueous buffers or media is not recommended. Working solutions should be prepared by diluting the DMSO stock solution into the aqueous medium just before use. Be aware that this can lead to precipitation.

Q5: What are the known degradation pathways for Indirubin?

A5: Indirubin is susceptible to photodegradation. Exposure to light can lead to the formation of degradation products such as isatin, isatoic anhydride, and anthranilic acid. Therefore, all experiments involving Indirubin solutions should be performed with protection from light.

Troubleshooting Guide

Issue 1: Indirubin is not dissolving completely in DMSO.

Possible Cause Solution
Concentration is too high. The solubility of Indirubin in DMSO is limited (approx. 1-5 mg/mL). Do not attempt to prepare stock solutions at concentrations exceeding this limit.
Insufficient agitation/heating. Gently warm the solution to 60°C and use a sonicator or vortex to facilitate dissolution.
Poor quality DMSO. DMSO can absorb moisture from the air (hygroscopic), which reduces its solvating power for hydrophobic compounds like Indirubin. Use fresh, anhydrous, research-grade DMSO.

Issue 2: Precipitation occurs when diluting the DMSO stock solution into aqueous media.

Possible Cause Solution
Poor aqueous solubility. Indirubin has very poor water solubility. This is a common issue.
Final DMSO concentration is too low. Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but be mindful of the DMSO tolerance of your cell line or experimental system (typically <0.5%).
Rapid dilution. Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing or stirring to promote mixing and reduce localized high concentrations that can trigger precipitation.
Temperature shock. Pre-warm your aqueous medium to the experimental temperature (e.g., 37°C) before adding the Indirubin stock solution.

Issue 3: Loss of biological activity in my experiments.

Possible Cause Solution
Degradation of Indirubin. Indirubin is sensitive to light and heat. Protect all solutions from light by using amber vials or wrapping containers in foil. Avoid prolonged exposure to elevated temperatures.
Improper storage. Store stock solutions at -80°C for long-term use (up to 6 months) and at -20°C for short-term use (up to 1 month). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Adsorption to plasticware. Indirubin, being a hydrophobic molecule, may adsorb to the surface of plastic tubes and plates. Consider using low-adhesion microplates or glass vials where appropriate.

Quantitative Data Summary

Table 1: Solubility of Indirubin in Various Solvents

SolventSolubilityReference(s)
Dimethyl sulfoxide (DMSO)~1-5 mg/mL
Dimethylformamide (DMF)~1 mg/mL
TetrahydrofuranSlightly soluble
ChloroformVery slightly soluble
AcetoneVery slightly soluble
EthanolInsoluble
WaterInsoluble

Table 2: Recommended Storage Conditions for Indirubin

FormatTemperatureDurationReference(s)
Powder-20°CUp to 3 years
Stock Solution (in DMSO)-80°CUp to 6 months
Stock Solution (in DMSO)-20°CUp to 1 month

Experimental Protocols & Visualizations

Protocol 1: Preparation of Indirubin Stock Solution (10 mM in DMSO)
  • Preparation: Work in a sterile environment and protect the compound from direct light.

  • Weighing: Accurately weigh out 2.62 mg of Indirubin powder (Molecular Weight: 262.26 g/mol ).

  • Solvent Addition: Add 1 mL of anhydrous, research-grade DMSO to the vial containing the Indirubin powder.

  • Dissolution: To facilitate dissolution, gently warm the vial to 60°C and sonicate or vortex until the solution is clear. Visually inspect for any undissolved particles.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. Store immediately at -80°C for long-term storage or -20°C for short-term storage.

G cluster_prep Preparation of Indirubin Stock Solution start Start weigh Weigh 2.62 mg Indirubin Powder start->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve Warm (60°C) & Sonicate add_dmso->dissolve check_sol Solution Clear? dissolve->check_sol check_sol->dissolve No aliquot Aliquot into Light-Protected Vials check_sol->aliquot Yes store Store at -80°C or -20°C aliquot->store end End store->end G cluster_pathway Indirubin Signaling Pathway Inhibition cluster_cdk Cell Cycle Regulation cluster_gsk GSK-3β Pathway Indirubin Indirubin CDK1_CyclinB CDK1/Cyclin B Indirubin->CDK1_CyclinB inhibits CDK2_CyclinA CDK2/Cyclin A Indirubin->CDK2_CyclinA inhibits GSK3B GSK-3β Indirubin->GSK3B inhibits G2M_Phase G2/M Phase Progression CDK1_CyclinB->G2M_Phase CDK2_CyclinA->G2M_Phase Cell_Cycle_Arrest Cell Cycle Arrest G2M_Phase->Cell_Cycle_Arrest Tau_Phos Tau Phosphorylation GSK3B->Tau_Phos Apoptosis Apoptosis Tau_Phos->Apoptosis

References

Optimizing Indirubin Dosage for Cell Lines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Indirubin (B1684374) and its derivatives for various cell line-based experiments. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of Indirubin in your research.

Frequently Asked Questions (FAQs)

Q1: What is Indirubin and what is its primary mechanism of action?

A1: Indirubin is a natural bis-indole alkaloid and the active component of a traditional Chinese medicine formulation.[1] Its primary mechanism of action is the inhibition of protein kinases, particularly cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β).[2][3] By competitively binding to the ATP-binding site of these kinases, Indirubin blocks the phosphorylation of their target proteins, thereby interfering with cell cycle progression and other key cellular processes.[4][5] Some derivatives of Indirubin have also been shown to potently block the STAT3 signaling pathway.

Q2: What are the main cellular effects of Indirubin treatment?

A2: The primary cellular effects of Indirubin and its derivatives include the inhibition of cell proliferation, induction of cell cycle arrest (commonly at the G1/S and G2/M phases), and the induction of apoptosis (programmed cell death). These effects are largely attributed to the inhibition of CDKs, which are crucial regulators of the cell cycle. Inhibition of the STAT3 signaling pathway by certain Indirubin derivatives can also lead to the downregulation of anti-apoptotic proteins and subsequent apoptosis.

Q3: How should I dissolve and store Indirubin and its derivatives?

A3: Indirubin itself has poor water solubility. It is typically dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) to create a stock solution. A common stock solution concentration is 10 mM. The sulfonated derivative, Indirubin-5-sulfonate, was developed to have improved water solubility. For experiments, the stock solution is further diluted in the complete cell culture medium to the desired final concentration. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability.

Q4: What is a good starting concentration for my experiments?

A4: The optimal concentration of Indirubin is highly dependent on the specific cell line and the experimental endpoint. A common starting point for in vitro experiments is to test a range of concentrations, for example, from 0.1 µM to 50 µM. For many cancer cell lines, effective concentrations that induce cell cycle arrest or apoptosis are often in the low micromolar range (e.g., 2-10 µM). It is crucial to perform a dose-response experiment (e.g., an MTT or XTT assay) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

Q5: How long should I treat my cells with Indirubin?

A5: The optimal treatment duration will vary depending on the cell line's doubling time and the specific biological question being addressed. Typical incubation times for assessing effects on cell viability, apoptosis, or cell cycle are 24, 48, or 72 hours. Time-course experiments are recommended to determine the optimal time point for observing the desired effect.

Troubleshooting Guide

Issue Possible Cause Solution
Precipitation of Indirubin in culture medium Indirubin has poor aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) in the medium may be too high.Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to maintain solubility. Consider using a more soluble derivative like Indirubin-5-sulfonate.
No observable effect on cell viability or proliferation The concentration of Indirubin may be too low for the specific cell line. The treatment duration may be too short. The cell line may be resistant to Indirubin.Perform a dose-response experiment with a wider range of concentrations and extend the treatment duration. Consider investigating the expression levels of Indirubin's target proteins in your cell line.
High levels of cell death in control group The solvent (e.g., DMSO) used to dissolve Indirubin may be toxic to the cells at the concentration used.Always include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) to assess solvent toxicity. Ensure the final solvent concentration is non-toxic to your cells.
Inconsistent results between experiments Variations in cell seeding density, passage number, or reagent preparation can lead to variability. Instability of Indirubin in solution.Maintain consistent cell culture practices. Prepare fresh dilutions of Indirubin from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Difficulty in detecting apoptosis The time point of analysis may be too early or too late. The concentration of Indirubin may not be sufficient to induce apoptosis.Perform a time-course experiment to identify the optimal window for apoptosis detection. Also, test a range of Indirubin concentrations.

Data Presentation

Table 1: Reported IC50 Values of Indirubin and its Derivatives against Various Kinases

CompoundKinase TargetIC50 ValueReference
Indirubin-3'-monoximeCDK1/cyclin BPotent Inhibition
Indirubin-3'-monoximeGSK-3β5-50 nM
E804 (Indirubin Derivative)Src0.43 µM
Indirubin-5-sulfonateCDK1, CDK2, CDK4, CDK5Potent Inhibition
Indirubin-5-sulfonateGSK-3βPotent Inhibition

Table 2: Exemplary Effective Concentrations of Indirubin in Cell Lines

Cell LineAssayConcentrationEffectReference
MCF-7 (Breast Cancer)Cell Cycle Analysis2 µMG1/G0 arrest
MCF-7 (Breast Cancer)Cell Cycle Analysis≥ 5 µMG2/M arrest
MCF-7 (Breast Cancer)Apoptosis Assay10 µMInduction of apoptosis
SKOV3 (Ovarian Cancer)MTT Assay3.003 µM (IC50)Inhibition of cell growth
Human Ovarian Cancer Cell LinesCell Viability/ApoptosisNot SpecifiedInhibition of viability, induction of apoptosis
Human Breast and Prostate Cancer CellsSTAT3 SignalingNot SpecifiedPotent blockade of constitutive STAT3 signaling

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of Indirubin on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Indirubin or a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following Indirubin treatment.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Indirubin for the chosen duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol (B145695) dropwise while gently vortexing to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

Apoptosis Assay (TUNEL Assay)

The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat with Indirubin.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde (PFA) and then permeabilize with 0.1% Triton X-100 in PBS.

  • TUNEL Staining: Incubate the cells with the TUNEL reaction mixture according to the manufacturer's protocol. This mixture contains TdT enzyme and labeled dUTPs.

  • Counterstaining: Stain the cell nuclei with a counterstain such as DAPI or Hoechst.

  • Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. TUNEL-positive (apoptotic) cells will show bright nuclear fluorescence.

Visualizations

Indirubin_Mechanism_of_Action cluster_upstream Upstream Kinases cluster_downstream Downstream Pathways & Effects Indirubin Indirubin / Indirubin Derivatives CDKs Cyclin-Dependent Kinases (CDKs) (CDK1, CDK2, CDK4, CDK5) Indirubin->CDKs Inhibits GSK3b Glycogen Synthase Kinase-3β (GSK-3β) Indirubin->GSK3b Inhibits Src Src Kinase Indirubin->Src Inhibits CellCycle Cell Cycle Progression CDKs->CellCycle Promotes GSK3b->CellCycle Regulates STAT3 STAT3 Signaling Src->STAT3 Activates Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to Proliferation Cell Proliferation CellCycle->Proliferation Leads to STAT3->Apoptosis Inhibits STAT3->Proliferation Promotes

Caption: Simplified signaling pathways inhibited by Indirubin.

Experimental_Workflow_Cell_Viability start Start seed_cells 1. Seed cells in 96-well plate start->seed_cells treatment 2. Treat with Indirubin (various concentrations) and vehicle control seed_cells->treatment incubation 3. Incubate for 24, 48, or 72 hours treatment->incubation mtt_addition 4. Add MTT reagent incubation->mtt_addition formazan_solubilization 5. Solubilize formazan crystals mtt_addition->formazan_solubilization read_absorbance 6. Measure absorbance at 570 nm formazan_solubilization->read_absorbance data_analysis 7. Calculate % viability and IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: General workflow for a cell viability (MTT) assay.

Logical_Troubleshooting_Flow start Experiment Start: No observable effect check_conc Is the Indirubin concentration sufficient? start->check_conc check_duration Is the treatment duration long enough? check_conc->check_duration Yes increase_conc Action: Increase concentration range check_conc->increase_conc No check_solubility Is the compound precipitating? check_duration->check_solubility Yes increase_duration Action: Extend treatment time check_duration->increase_duration No check_cell_line Is the cell line known to be resistant? check_solubility->check_cell_line No use_derivative Action: Use a more soluble derivative (e.g., Indirubin-5-sulfonate) check_solubility->use_derivative Yes investigate_resistance Action: Investigate resistance mechanisms (e.g., target expression) check_cell_line->investigate_resistance Yes end Problem Resolved increase_conc->end increase_duration->end use_derivative->end investigate_resistance->end

Caption: Troubleshooting flowchart for unexpected experimental results.

References

Technical Support Center: Enhancing the Bioavailability of Indirubin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the experimental challenges associated with enhancing the bioavailability of Indirubin (B1684374) and its derivatives.

Introduction

Indirubin, a natural bis-indole alkaloid, and its derivatives have garnered significant interest for their therapeutic potential, particularly as inhibitors of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β). However, their clinical utility is often hampered by poor aqueous solubility, leading to low oral bioavailability. This guide offers practical solutions, detailed protocols, and answers to frequently asked questions to aid in overcoming these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis, formulation, and evaluation of Indirubin derivatives.

Q1: My Indirubin derivative has extremely low water solubility. What are the primary strategies to improve this?

A1: Low aqueous solubility is the most significant hurdle for Indirubin's bioavailability. Key strategies focus on either chemical modification or advanced formulation techniques.

  • Chemical Modification: Synthesizing new derivatives by introducing polar or ionizable groups can dramatically increase solubility. Common approaches include:

    • Sulfonation: Adding a sulfonic acid group (-SO₃H), often at the 5-position, significantly enhances water solubility.

    • Carboxylation: Introducing carboxylic acid groups has been shown to increase solubility by up to three orders of magnitude.[1][2]

    • Introduction of Basic Centers: Amide substituents with basic centers can be protonated to form more soluble salts.

    • Halogenation: The synthesis of halogen-substituted derivatives has been explored to improve the therapeutic index.[3]

    • Glycosylation: Attaching sugar moieties to the Indirubin scaffold increases hydrophilicity.

  • Formulation Strategies: These approaches aim to improve the dissolution rate and maintain a supersaturated state in the gastrointestinal tract.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media.

    • Supersaturatable SMEDDS (S-SMEDDS): This is an advanced formulation that includes a precipitation inhibitor (e.g., hydrophilic polymers like PVP K17) to maintain a supersaturated state of the drug for a longer duration, further enhancing absorption.[4]

    • Solid Dispersions: The drug is dispersed in a solid hydrophilic carrier (e.g., Poloxamer 407, Povidone K30), which can improve the dissolution rate.

Troubleshooting Guide: Synthesis of Halogenated Indirubin Derivatives
Problem Potential Cause Suggested Solution
Low reaction yield Incomplete reaction; side reactions.Optimize reaction time and temperature. Ensure purity of starting materials. Use inert atmosphere if reagents are sensitive to air or moisture.
Formation of multiple byproducts Non-specific halogenation; competing side reactions.Use a more selective halogenating agent. Protect sensitive functional groups before halogenation. Adjust reaction pH to favor the desired reaction pathway.
Difficulty in purification Similar polarity of the desired product and impurities.Employ multi-step purification: start with column chromatography with a carefully selected solvent gradient, followed by recrystallization from an appropriate solvent system. Preparative HPLC may be necessary for final purification.
Poor solubility of the final product The inherent hydrophobicity of the indirubin core.While halogenation primarily aims to improve therapeutic effect, it may not always significantly improve solubility. Consider further derivatization with solubilizing groups (e.g., sulfonation) if solubility remains a major issue.[3]
Q2: I'm observing precipitation of my Indirubin derivative in my S-SMEDDS formulation upon dilution. How can I prevent this?

A2: Precipitation upon dilution is a common challenge with S-SMEDDS and indicates that the formulation is not effectively maintaining a supersaturated state.

Troubleshooting Guide: S-SMEDDS Formulation and Stability
Problem Potential Cause Suggested Solution
Drug precipitation upon dilution Insufficient amount or inappropriate type of precipitation inhibitor. Poor solubilization of the drug in the formulation.Screen different hydrophilic polymers (e.g., PVP K17, HPMC, Soluplus) at various concentrations to find the most effective precipitation inhibitor for your specific derivative. Optimize the oil, surfactant, and co-surfactant ratios to ensure maximum drug loading in the lipid phase.
Phase separation of the formulation during storage Thermodynamic instability of the SMEDDS. Incompatibility of excipients.Conduct thermodynamic stability studies, including centrifugation and heating/cooling cycles, to identify stable formulations. Ensure all excipients are mutually miscible and the drug is fully dissolved.
Inconsistent droplet size upon emulsification Suboptimal ratio of surfactant to co-surfactant. High viscosity of the formulation.Construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region. Select excipients that result in a lower viscosity formulation for easier emulsification.
Q3: My in vivo oral gavage study with rats is showing high variability in plasma concentrations. What could be the cause?

A3: High variability in in vivo studies, especially with poorly soluble compounds, can stem from both formulation and procedural issues.

Troubleshooting Guide: In Vivo Oral Gavage Studies in Rats
Problem Potential Cause Suggested Solution
High variability in plasma concentrations Inconsistent dosing due to drug remaining in the syringe. Stress-induced physiological changes in the animals. Reflux and aspiration of the dosing formulation.For suspensions, ensure the formulation is homogenous and use a wide-bore gavage needle. Consider coating drug particles with excipients like PEG or Tween 20 to improve dispersibility. Ensure technicians are well-trained in proper animal handling and gavage techniques to minimize stress. Administer the formulation slowly and ensure the gavage tube is correctly placed to avoid reflux. Be aware that certain vehicles can increase the risk of reflux.
Low or undetectable plasma concentrations Poor absorption of the drug from the GI tract. Rapid first-pass metabolism.Re-evaluate the formulation strategy. An S-SMEDDS or solid dispersion may be necessary to improve absorption. Investigate the metabolic stability of your derivative. If it undergoes extensive first-pass metabolism, consider alternative routes of administration for initial pharmacokinetic studies.
Q4: I'm facing challenges with the LC-MS/MS quantification of my Indirubin derivative in plasma samples. What are the common pitfalls?

A4: Bioanalysis of small molecules in complex biological matrices like plasma can be challenging.

Troubleshooting Guide: LC-MS/MS Quantification in Plasma
Problem Potential Cause Suggested Solution
Poor sensitivity and high background noise Matrix effects (ion suppression or enhancement). Inefficient sample extraction.Optimize the sample preparation method. Protein precipitation is a common first step, but liquid-liquid extraction may be more efficient for some Indirubin derivatives. Develop a robust chromatographic method to separate the analyte from interfering matrix components. Use a stable isotope-labeled internal standard if available.
Analyte degradation during sample processing and storage Enzymatic degradation in the biological matrix. Instability at certain pH or temperature.Stabilize the analyte by using appropriate anticoagulants, adjusting the pH, or adding enzyme inhibitors. Process samples at low temperatures and evaluate the stability of the analyte under various storage conditions (freeze-thaw cycles, bench-top stability).
Carryover from previous injections Adsorption of the analyte to the LC system components.Use a strong wash solvent in the autosampler and a gradient elution that effectively cleans the column after each injection. For highly hydrophobic compounds, a separate LC analysis for the parent drug and its more polar metabolites might be necessary.

Data Presentation

Table 1: Solubility of Indirubin and its Derivatives in Various Solvents
Compound Solvent Solubility (µg/mL) Reference
IndirubinMaisine 35-125.13 ± 2.01
IndirubinCremophor® EL11.25 ± 1.23
IndirubinTranscutol® P15.11 ± 1.52
IndirubinWaterVery low (practically insoluble)
5-bromoindirubin-6′-carboxylic acidWater> 1000
5-nitroindirubin-6′-carboxylic acidWater> 1000

Note: This table is a compilation from multiple sources and serves as a comparative guide. Actual solubility can vary based on experimental conditions.

Table 2: In Vivo Pharmacokinetic Parameters of Indirubin Formulations in Rats
Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC₀₋ₜ (ng·h/mL) Relative Bioavailability (%) Reference
Indirubin Suspension2.58Not Detected---
Indirubin SMEDDS2.5815.2 ± 3.10.535.8 ± 7.2100 (Reference)
Indirubin S-SMEDDS2.5820.1 ± 4.50.546.4 ± 8.9129.5

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋ₜ: Area under the plasma concentration-time curve from time 0 to the last measurable concentration. Data is illustrative and compiled from studies in Sprague-Dawley rats. Parameters can vary based on the animal model and experimental setup.

Experimental Protocols

Kinetic Solubility Assay (High-Throughput Method)

Objective: To rapidly determine the kinetic solubility of Indirubin derivatives.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Sample Preparation: In a 96-well microtiter plate, add 5 µL of the DMSO stock solution to 245 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final compound concentration of 200 µM in 2% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Filtration/Centrifugation: After incubation, either filter the samples using a 96-well solubility filter plate or centrifuge the plate at high speed to pellet the precipitated compound.

  • Quantification: Transfer the clear supernatant/filtrate to a new 96-well plate. Quantify the concentration of the dissolved compound using a validated LC-MS/MS method or UV-Vis spectrophotometry against a standard curve prepared in the same buffer with 2% DMSO.

In Vitro Release Testing of a Solid Dispersion (USP Apparatus 2 - Paddle Method)

Objective: To evaluate the in vitro release profile of an Indirubin derivative from a solid dispersion formulation.

Methodology:

  • Apparatus Setup: Use a USP Apparatus 2 (Paddle) with 900 mL of dissolution medium (e.g., simulated gastric fluid without enzymes for the first 2 hours, followed by simulated intestinal fluid). Maintain the temperature at 37 ± 0.5 °C and the paddle speed at 75 RPM.

  • Sample Introduction: Place a quantity of the solid dispersion equivalent to a single dose of the Indirubin derivative into each dissolution vessel.

  • Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes), withdraw a 5 mL aliquot of the dissolution medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Processing: Filter the collected samples through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the released Indirubin derivative in the filtered samples using a validated HPLC-UV or LC-MS/MS method.

  • Data Analysis: Calculate the cumulative percentage of the drug released at each time point.

Signaling Pathways and Experimental Workflows (Visualized with Graphviz)

Inhibition of CDK/GSK-3β Signaling by Indirubin Derivatives

Indirubin_CDK_GSK3_Inhibition cluster_0 Cell Cycle Progression cluster_1 Wnt Signaling & Tau Phosphorylation CDK1_CyclinB CDK1/Cyclin B G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Promotes GSK3b GSK-3β Tau_Protein Tau Protein GSK3b->Tau_Protein Phosphorylates Hyperphosphorylation Hyperphosphorylation (Neurodegeneration) Tau_Protein->Hyperphosphorylation Indirubin Indirubin Derivatives Indirubin->CDK1_CyclinB Inhibits (ATP-competitive) Indirubin->GSK3b Inhibits (ATP-competitive) Indirubin_Src_STAT3_Inhibition cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Src c-Src JAK->Src Activates STAT3 STAT3 Src->STAT3 Phosphorylates (Tyr705) STAT3_dimer STAT3 Dimer (p-STAT3) STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_Expression Target Gene Transcription (e.g., Mcl-1, Survivin) Nucleus->Gene_Expression Cell_Survival Tumor Cell Survival & Proliferation Gene_Expression->Cell_Survival Indirubin Indirubin Derivatives Indirubin->Src Inhibits Bioavailability_Workflow Start Start: Poorly Soluble Indirubin Derivative Formulation Formulation Development (e.g., S-SMEDDS, Solid Dispersion) Start->Formulation InVitro In Vitro Characterization Formulation->InVitro Solubility 1. Solubility Studies InVitro->Solubility Dissolution 2. In Vitro Dissolution/ Release Testing InVitro->Dissolution Permeability 3. Caco-2 Permeability Assay InVitro->Permeability Optimization Formulation Optimization InVitro->Optimization Feedback Loop Optimization->Formulation InVivo In Vivo Bioavailability Study (Rat Model) Optimization->InVivo Dosing Oral Gavage Dosing InVivo->Dosing Sampling Blood Sampling InVivo->Sampling Analysis LC-MS/MS Analysis of Plasma InVivo->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) InVivo->PK_Analysis End End: Bioavailability Determined PK_Analysis->End

References

Technical Support Center: Overcoming Indirubin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating Indirubin and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in overcoming drug resistance in cancer cells.

Frequently Asked Questions (FAQs)

FAQ 1: My cancer cell line shows decreasing sensitivity to an Indirubin derivative. What are the likely mechanisms of resistance?

Answer: Acquired resistance to Indirubin and its derivatives in cancer cells is a multifaceted problem, often stemming from one or more of the following mechanisms:

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating signaling pathways that circumvent the inhibitory effects of Indirubin. The most commonly implicated pathway is the Src-STAT3 signaling axis . Constitutive activation of STAT3, often driven by the upstream kinase Src, can promote the expression of anti-apoptotic proteins like Mcl-1 and Survivin, thereby counteracting Indirubin's therapeutic effect[1][2][3]. Enhanced activity of PI3K/AKT and NF-κB pathways has also been associated with resistance[4][5].

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (ABCB1) , is a classic mechanism of multidrug resistance (MDR). These transporters act as cellular pumps that actively expel Indirubin from the cell, preventing it from reaching its intracellular targets at a sufficient concentration.

  • Target Protein Alteration: While less documented for Indirubin compared to other kinase inhibitors, mutations in the target protein (e.g., Cyclin-Dependent Kinases - CDKs) could alter the drug binding site, reducing the inhibitor's efficacy. This is a known mechanism for inhibitors of other kinases like BTK.

FAQ 2: How can I determine if STAT3 signaling is responsible for resistance in my cell line?

Answer: To investigate the role of STAT3, you should assess its activation state. Constitutively active STAT3 is phosphorylated on tyrosine 705 (p-STAT3 Tyr705).

Recommended Experimental Workflow:

  • Western Blot Analysis: Compare the levels of phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3 in your resistant cell line versus the parental (sensitive) line. A significantly higher p-STAT3/total STAT3 ratio in the resistant line suggests pathway activation. Also, analyze downstream targets of STAT3, such as the anti-apoptotic proteins Mcl-1 and Survivin.

  • Inhibition with a Known STAT3 Inhibitor: Treat the resistant cells with a specific STAT3 inhibitor in combination with your Indirubin derivative. If the combination restores sensitivity and induces apoptosis, it strongly implicates STAT3 signaling in the resistance mechanism.

  • Src Kinase Assessment: Since Src often acts upstream of STAT3, use Western Blot to check for elevated levels of phosphorylated Src (p-Src) in your resistant cells.

The following diagram illustrates the Src-STAT3 pathway and Indirubin's inhibitory action. Resistance can occur if the pathway is hyperactivated, overcoming the drug's effect.

Src_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor Src Src Kinase (Hyperactivated) Receptor->Src Activates STAT3 STAT3 Src->STAT3 Phosphorylates (Tyr705) pSTAT3 p-STAT3 (Constitutively Active) STAT3->pSTAT3 Gene Target Gene Expression (e.g., Mcl-1, Survivin) pSTAT3->Gene Promotes Transcription Indirubin Indirubin Derivative (E804) Indirubin->Src Direct Inhibition Indirubin->STAT3 Prevents Phosphorylation

Caption: Indirubin inhibits the hyperactivated Src-STAT3 signaling pathway.
FAQ 3: My cells seem to be pumping the drug out. How do I test for ABCB1 (P-glycoprotein) mediated resistance?

Answer: Overexpression of the ABCB1 transporter is a common cause of multidrug resistance. You can diagnose this functionally and by assessing protein expression.

Recommended Experimental Workflow:

  • Functional Assay (Rhodamine 123 Efflux): Use a fluorescent substrate of ABCB1, like Rhodamine 123. Incubate both sensitive and resistant cells with the dye. Measure the intracellular fluorescence over time using flow cytometry. Resistant cells will show lower accumulation (higher efflux) of the dye. Crucially, repeat the experiment in the presence of a known ABCB1 inhibitor (e.g., Verapamil, Tariquidar). If the inhibitor restores Rhodamine 123 accumulation in the resistant cells, it confirms functional ABCB1 activity.

  • Protein Expression (Western Blot/Flow Cytometry): Use a specific antibody to detect the ABCB1 protein. Compare its expression level in your resistant line to the sensitive parental line. A significant increase in protein level confirms overexpression.

  • Drug Combination Study: Test the cytotoxicity of your Indirubin derivative with and without an ABCB1 inhibitor. A significant decrease in the IC50 value in the presence of the inhibitor indicates that ABCB1 is contributing to resistance.

The following workflow diagram outlines the process for diagnosing ABCB1-mediated resistance.

ABCB1_Workflow Start Hypothesis: Cell line exhibits multidrug resistance Func_Assay Perform Rhodamine 123 Efflux Assay Start->Func_Assay Check_Efflux Is dye accumulation low in resistant cells? Func_Assay->Check_Efflux Add_Inhibitor Repeat assay with ABCB1 Inhibitor (e.g., Verapamil) Check_Efflux->Add_Inhibitor Yes Conclusion_Negative Conclusion: ABCB1 is not the primary resistance mechanism. Investigate other pathways. Check_Efflux->Conclusion_Negative No Check_Restoration Is dye accumulation restored? Add_Inhibitor->Check_Restoration Western_Blot Perform Western Blot for ABCB1 protein Check_Restoration->Western_Blot Yes Check_Restoration->Conclusion_Negative No Check_Expression Is ABCB1 protein overexpressed? Western_Blot->Check_Expression Conclusion_Positive Conclusion: Resistance is likely mediated by ABCB1 Check_Expression->Conclusion_Positive Yes Check_Expression->Conclusion_Negative No

Caption: Workflow for troubleshooting ABCB1-mediated drug resistance.
FAQ 4: What strategies can I employ in my experiments to overcome Indirubin resistance?

Answer: Based on the identified resistance mechanism, several strategies can be tested:

  • Synthesize or Procure Novel Derivatives: Many newer Indirubin derivatives have been designed to overcome specific challenges.

    • To counter MDR: The derivative PHII-7 was shown to increase adriamycin cytotoxicity by inhibiting P-glycoprotein expression.

    • To better target signaling: The derivative E804 directly inhibits both Src and STAT3 signaling, making it effective against resistance mediated by this pathway.

    • For novel mechanisms: Bifunctional molecules like KWWS-12a , which combine an Indirubin scaffold with a PARP inhibitor pharmacophore, can induce DNA damage and have shown enhanced activity.

  • Implement Combination Therapy: Synergistic combinations can be highly effective.

    • With Chemotherapy: Combine Indirubin derivatives with standard chemotherapeutics. For example, I3M + FXY-1 showed synergistic effects in lung cancer cells.

    • With Pathway Inhibitors: If resistance is due to STAT3 activation, combine your Indirubin with a more specific STAT3 or Src inhibitor. If PI3K/AKT is activated, consider adding a PI3K inhibitor.

    • With MDR Modulators: If ABCB1 is overexpressed, co-administer a known ABCB1 inhibitor to increase the intracellular concentration of your Indirubin derivative.

Data & Protocols

Table 1: Comparative Activity of Indirubin Derivatives & Combinations

This table summarizes the half-maximal inhibitory concentration (IC50) values for various Indirubin derivatives and combinations in different cell lines, highlighting their potential to overcome resistance.

Compound/CombinationCell LineTarget/EffectIC50 (µM)Reference
Indirubin-3'-monoxime (IDM) HCT-116 (Colon)Proliferation3.88
Olaparib (PARP Inhibitor) HCT-116 (Colon)Proliferation11.13
IDM + Olaparib (1:1) HCT-116 (Colon)Proliferation1.37
KWWS-12a (Bifunctional) HCT-116 (Colon)PARP1 Inhibition & Proliferation0.31
KWWS-12a MV4-11 (Leukemia)Proliferation0.52
KWWS-12a MCF-7 (Breast)Proliferation1.60
Indirubin MCF-7 (Breast)Proliferation30.0 (at 24h)
E804 Cultured CellsSrc Kinase Activity0.43
Experimental Protocols
Protocol 1: Western Blot for p-STAT3 and Total STAT3

This protocol details the steps to measure the activation state of STAT3.

  • Cell Lysis:

    • Culture sensitive and resistant cells to 70-80% confluency.

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells on ice for 30 minutes using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).

    • Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Load samples onto an 8-10% polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3 (Tyr705) and a loading control (e.g., β-actin or GAPDH), diluted in blocking buffer.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times for 10 minutes with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To measure total STAT3 on the same membrane, strip the membrane using a mild stripping buffer, block again, and re-probe with an antibody for total STAT3. Quantify band intensity to determine the p-STAT3/total STAT3 ratio.

Protocol 2: Rhodamine 123 Efflux Assay for ABCB1 Function

This protocol uses flow cytometry to measure the efflux capacity of cells.

  • Cell Preparation:

    • Harvest sensitive and resistant cells and resuspend them in phenol (B47542) red-free culture medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Pre-incubation (for control group):

    • For the inhibition control samples, pre-incubate cells with a known ABCB1 inhibitor (e.g., 10 µM Verapamil) for 30 minutes at 37°C.

  • Dye Loading:

    • Add Rhodamine 123 to all cell suspensions to a final concentration of 0.5-1 µg/mL.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Efflux Phase:

    • Centrifuge cells at 300 x g for 5 minutes and wash twice with ice-cold PBS to remove extracellular dye.

    • Resuspend cells in fresh, pre-warmed, dye-free medium (with or without the ABCB1 inhibitor for the respective samples).

    • Incubate at 37°C for an efflux period of 1-2 hours.

  • Flow Cytometry Analysis:

    • After the efflux period, place cells on ice to stop the transport process.

    • Analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., using the FITC channel).

    • Compare the mean fluorescence intensity (MFI) between samples. Resistant cells should show a lower MFI than sensitive cells. The MFI of resistant cells treated with the inhibitor should increase, ideally approaching the level of the sensitive cells.

References

Technical Support Center: Refining Indirubin (Standard) Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Indirubin extraction and purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of Indirubin.

Problem Potential Cause Recommended Solution
Low Indirubin Yield Incomplete Cell Lysis: The solvent is not effectively penetrating the plant or microbial cells to release Indirubin.Ensure the starting material is finely ground to increase the surface area for solvent interaction. For plant materials, consider freeze-drying and grinding. For microbial extractions, ensure incubation and lysis steps are complete.[1]
Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for solubilizing Indirubin.Indirubin has poor solubility in many common solvents.[2] Consider using solvents such as dimethyl sulfoxide (B87167) (DMSO), acetone, or methanol (B129727), where Indirubin has better solubility.[3][4]
Suboptimal Extraction Parameters: Extraction time, temperature, and the solid-to-liquid ratio can significantly impact the yield.Optimize these parameters based on the chosen extraction method. For instance, with Ultrasound-Assisted Extraction (UAE), an 80% methanol concentration, 25-minute extraction time, a 1:34 g/mL solid-to-liquid ratio, and a temperature of 41°C have been shown to be effective.[5]
Degradation of Indirubin: Indirubin is sensitive to light and high temperatures, which can lead to its degradation during extraction.Perform extractions in a dimly lit environment or use amber-colored glassware. Avoid high temperatures; if a heat-assisted method is used, keep it as low as possible and for a minimal duration. When evaporating the solvent, use a rotary evaporator under reduced pressure to maintain a low temperature.
Precipitation of Indirubin During Extraction/Purification Poor Solubility in the Chosen Solvent System: Indirubin is prone to crystallization and precipitation, especially at higher concentrations or in solvents where it has low solubility.Use a solvent in which Indirubin is more soluble, such as DMSO or acetone. If precipitation occurs during a process like column chromatography, consider changing the mobile phase composition to increase its polarity.
Temperature Fluctuations: A decrease in temperature can reduce the solubility of Indirubin and cause it to precipitate out of the solution.Maintain a consistent temperature throughout the extraction and purification process. If the extract needs to be cooled, do so gradually.
Indirubin Degradation During Storage Exposure to Light and Oxygen: Prolonged exposure to light and atmospheric oxygen can lead to the degradation of the Indirubin molecule.Store purified Indirubin as a solid in a tightly sealed, amber-colored vial at -20°C for long-term stability. If stored in solution, use a solvent like DMSO, purge with an inert gas (e.g., nitrogen or argon) before sealing, and store at -20°C or lower.
Inappropriate pH: Extreme pH levels can affect the stability of Indirubin.Maintain a neutral or slightly acidic pH during the final steps of purification and in the storage solvent.
Difficulty in Purifying Indirubin Co-extraction of Impurities: Crude extracts often contain other pigments and compounds with similar polarities to Indirubin, making separation challenging.A multi-step purification approach is often necessary. Consider an initial purification by silica (B1680970) gel column chromatography followed by a final polishing step using preparative High-Performance Liquid Chromatography (HPLC).
Crystallization on the Column: Indirubin may crystallize on the chromatography column, leading to poor separation and recovery.Ensure the mobile phase has sufficient solvating power for Indirubin. A gradient elution with an increasing proportion of a stronger solvent (like methanol or acetone) in a less polar solvent (like dichloromethane/hexane mixture) can be effective.

Frequently Asked Questions (FAQs)

Q1: Which extraction method provides the highest yield of Indirubin?

A1: Soxhlet extraction has been reported to yield the highest amount of Indirubin, but it requires a significantly longer extraction time (around 12 hours). Infrared-Assisted Extraction (IRAE) and Microwave-Assisted Extraction (MAE) offer a good balance of high efficiency and reduced extraction time (7-20 minutes). Ultrasound-Assisted Extraction (UAE) is also an effective and economical method with a shorter extraction period and lower temperature requirements.

Q2: What is the best solvent for extracting Indirubin?

A2: The choice of solvent depends on the extraction method and the source material. Methanol, particularly at an 80% concentration in water, has been shown to be effective in Ultrasound-Assisted Extraction from Isatis indigotica. Acetone has also been noted for its ability to extract Indirubin efficiently, often faster than methanol. For purification purposes, a solvent system of dichloromethane, hexane, and methanol is commonly used for silica gel column chromatography.

Q3: How can I prevent the loss of Indirubin during solvent evaporation?

A3: To prevent the degradation and potential loss of Indirubin, it is crucial to use a rotary evaporator under reduced pressure. This allows for the solvent to be removed at a lower temperature, minimizing the risk of thermal degradation.

Q4: What are the optimal storage conditions for a purified Indirubin standard?

A4: Purified Indirubin should be stored as a solid in a dark, airtight container at -20°C. This minimizes degradation from light, oxygen, and temperature fluctuations. For solutions, dissolve in a suitable solvent like DMSO, aliquot to avoid repeated freeze-thaw cycles, and store at -20°C or below.

Q5: My Indirubin extract is showing multiple spots on a TLC plate. How can I improve the purity?

A5: This indicates the presence of impurities. A two-step purification process is recommended. First, use silica gel column chromatography to separate the major components. The fractions containing Indirubin can then be pooled and further purified using preparative HPLC to achieve high purity.

Data Presentation

Table 1: Comparison of Different Indirubin Extraction Methods

Extraction Method Extraction Time Relative Indirubin Yield Key Advantages Reference
Soxhlet Extraction (SE)12 hoursHighestHigh extraction efficiency
Infrared-Assisted Extraction (IRAE)20 minutesHighFast, efficient
Microwave-Assisted Extraction (MAE)7 minutesModerateVery fast
Ultrasound-Assisted Extraction (UAE)25 - 90 minutesModerateEconomical, lower temperature

Table 2: Quantitative Yield and Purity from Specific Studies

Source Material Extraction/Purification Method Indirubin Yield Purity Reference
Isatis indigoticaUltrasound-Assisted Extraction (Optimized)116.42% ± 1.27% (relative to Hot Reflux Extraction)Not specified
Indigo NaturalisEthyl Acetate Extraction & Silica Gel Column ChromatographyNot specified98.3%
Folium isatidisHigh-Speed Counter-Current Chromatography1.00 mg from 165 mg crude extract99.0%
Indigofera tinctoriaMethanol Extraction, Silica Gel & Preparative HPLCNot specifiedHigh purity confirmed by MS

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Indirubin from Isatis indigotica

This protocol is adapted from a study that optimized the UAE of Indirubin.

  • Sample Preparation: Dry the leaves of Isatis indigotica and grind them into a fine powder.

  • Extraction Solvent: Prepare an 80% (v/v) methanol solution in water.

  • Extraction Procedure: a. Weigh 0.5 g of the dried leaf powder and place it in a 50 mL centrifuge tube. b. Add 17 mL of the 80% methanol solution to achieve a solid-to-liquid ratio of 1:34 (g/mL). c. Place the tube in an ultrasonic bath and sonicate for 25 minutes at a constant temperature of 41°C. d. After sonication, centrifuge the mixture to pellet the solid material. e. Decant the supernatant containing the extracted Indirubin. f. For exhaustive extraction, the process can be repeated on the pellet.

  • Analysis: The extracted Indirubin can be quantified using HPLC.

Protocol 2: Purification of Indirubin by Silica Gel Column Chromatography

This protocol is based on a method used for the purification of Indirubin from Indigofera tinctoria extracts.

  • Column Preparation: a. Pack a glass column with silica gel 60 in a suitable slurry solvent (e.g., hexane). b. Allow the silica gel to settle, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: a. Dissolve the crude Indirubin extract in a minimal amount of a suitable solvent (e.g., methanol). b. Adsorb the dissolved extract onto a small amount of silica gel and dry it. c. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

  • Elution: a. Begin elution with a mobile phase of dichloromethane:hexane:methanol in a 7:4:0.3 (v/v/v) ratio. b. Collect fractions as the solvent runs through the column. The red-colored bands corresponding to Indirubin should be collected. c. Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing pure Indirubin.

  • Solvent Removal: a. Pool the pure fractions containing Indirubin. b. Evaporate the solvent using a rotary evaporator under reduced pressure to obtain the purified Indirubin.

Mandatory Visualization

Signaling Pathway Diagrams

Indirubin_CDK2_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition by Indirubin CDK2 CDK2 CDK2_CyclinA Active CDK2/Cyclin A Complex CDK2->CDK2_CyclinA CyclinA Cyclin A CyclinA->CDK2_CyclinA pRb pRb CDK2_CyclinA->pRb Phosphorylates E2F E2F pRb->E2F Releases S_Phase S-Phase Entry E2F->S_Phase Activates Indirubin Indirubin Indirubin->CDK2_CyclinA Inhibits ATP Binding

Caption: Indirubin inhibits the active CDK2/Cyclin A complex, preventing the phosphorylation of pRb and subsequent cell cycle progression into the S-phase.

Indirubin_GSK3b_Pathway cluster_Wnt_Off Wnt Signaling OFF cluster_Wnt_On Wnt Signaling ON / Indirubin Inhibition GSK3b_on Active GSK-3β Beta_Catenin_on β-catenin GSK3b_on->Beta_Catenin_on Phosphorylates GSK3b_off Inactive GSK-3β Destruction_Complex Destruction Complex (APC, Axin, CK1) Beta_Catenin_on->Destruction_Complex Proteasome Proteasome Beta_Catenin_on->Proteasome Destruction_Complex->Beta_Catenin_on Targets for Degradation Indirubin Indirubin Indirubin->GSK3b_on Inhibits Wnt Wnt Signal Wnt->GSK3b_on Inhibits Beta_Catenin_stable Stable β-catenin Nucleus Nucleus Beta_Catenin_stable->Nucleus Translocates Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription

Caption: Indirubin inhibits GSK-3β, preventing the degradation of β-catenin, which then translocates to the nucleus to activate target gene transcription, mimicking the Wnt signaling pathway.

References

Indirubin Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Indirubin (B1684374) and its derivatives during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Indirubin and what are its primary molecular targets?

Indirubin is a bis-indole alkaloid and the active component of a traditional Chinese medicine formulation, Danggui Longhui Wan.[1][2] Its primary mechanism of action is the competitive inhibition of ATP-binding sites on several kinases.[1] The most well-characterized targets are Cyclin-Dependent Kinases (CDKs), such as CDK1, CDK2, and CDK5, and Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[3][4] Inhibition of these kinases leads to cell cycle arrest, typically in the G1/S and G2/M phases, and can induce apoptosis, which underlies its anti-proliferative and anti-tumor properties.

Q2: What are the principal "off-target" or parallel effects of Indirubin?

Beyond its kinase inhibitory activity, Indirubin is a potent ligand and activator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This is a significant parallel activity, not a minor off-target effect. AhR activation can independently trigger cellular responses, including cell cycle arrest through the expression of inhibitors like p27(KIP1). Therefore, an observed phenotype might result from kinase inhibition, AhR activation, or a combination of both. Other reported effects include modulation of the PI3K/AKT/mTOR, NF-κB, and MAPK signaling pathways.

Q3: How can I reduce or control for Indirubin's off-target effects?

Minimizing off-target effects involves a multi-pronged approach:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of Indirubin required to achieve the desired on-target effect (e.g., specific CDK inhibition) by performing a dose-response curve.

  • Select a More Specific Derivative: Numerous Indirubin derivatives have been synthesized with improved solubility and selectivity. For example, Indirubin-5-sulfonate shows potent CDK inhibition but has poor cell permeability, making it suitable for biochemical assays. Other derivatives have been designed to favor kinase inhibition over AhR activation or vice-versa.

  • Employ Control Compounds: Use structurally related but inactive analogs as negative controls. For instance, 1-methyl-indirubins are active on AhR but inactive on kinases, allowing for the deconvolution of these two pathways.

  • Use Pathway-Specific Inhibitors/Antagonists: To confirm the source of an observed effect, use a known AhR antagonist in conjunction with Indirubin. If the effect is diminished, it is at least partially AhR-mediated.

Troubleshooting Guide

Problem 1: High cytotoxicity is observed at concentrations expected to only inhibit cell cycle progression.

  • Possible Cause: The observed cytotoxicity may be independent of CDK inhibition and could be mediated by potent AhR activation or inhibition of other survival-related kinases. At higher concentrations, widespread kinase inhibition can also lead to apoptosis.

  • Troubleshooting Steps:

    • Perform a Viability Assay: Conduct a detailed dose-response curve using an MTT or Trypan Blue exclusion assay to precisely determine the IC50 and distinguish cytostatic vs. cytotoxic concentration ranges.

    • Co-treatment with an AhR Antagonist: Treat cells with Indirubin in the presence and absence of an AhR antagonist. A reduction in cytotoxicity upon co-treatment would implicate AhR signaling.

    • Assess Apoptosis Markers: Measure levels of cleaved caspases or use an Annexin V/PI staining assay to confirm if cell death is occurring via apoptosis.

    • Switch to a More Selective Analog: Consider using a derivative with a known, more specific kinase inhibition profile.

Problem 2: The observed cell cycle arrest phenotype (e.g., G1 arrest) does not match the expected phenotype based on the targeted CDK (e.g., G2/M arrest for CDK1).

  • Possible Cause: The phenotype may be driven by an alternative mechanism. AhR activation by Indirubin is known to cause a sharp G1 phase arrest through the induction of p27(KIP1). Alternatively, inhibition of other CDKs (like CDK2 or CDK4) or GSK-3β could be the dominant effect at the concentration used.

  • Troubleshooting Steps:

    • Analyze the Full Cell Cycle Profile: Use flow cytometry to get a complete picture of the cell cycle distribution (G1, S, G2/M phases).

    • Use a Kinase-Inactive/AhR-Active Analog: Treat cells with a control compound like a 1-methyl-indirubin. If this compound recapitulates the G1 arrest, the effect is mediated by AhR.

    • Measure Protein Levels: Perform western blotting to check the expression levels of key cell cycle regulators like p27(KIP1), Cyclin D1, and the phosphorylation status of Rb. An increase in p27(KIP1) would strongly suggest AhR involvement.

Quantitative Data: Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Indirubin and its common derivatives against key kinase targets. This data can help in selecting the appropriate compound and concentration for your experiment.

CompoundCDK1/cyclin BCDK2/cyclin ACDK5/p25GSK-3βReference(s)
Indirubin 9 µM-5.5 µM0.6 µM
Indirubin-3'-monoxime 0.18 µM0.44 µM0.065 µMPotent Inhibitor
Indirubin-5-sulfonate 0.055 µM0.035 µM0.065 µMPotent Inhibitor

Note: IC50 values can vary between studies depending on assay conditions.

Key Experimental Protocols

1. Kinase Inhibition Assay (In Vitro)

This protocol provides a general framework for assessing the inhibitory activity of Indirubin on a purified kinase.

  • Objective: To determine the IC50 of Indirubin against a specific kinase (e.g., CDK2/Cyclin A).

  • Materials:

    • Purified active kinase (e.g., recombinant CDK2/Cyclin A).

    • Specific peptide substrate for the kinase.

    • Indirubin or derivative dissolved in DMSO.

    • ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™ system).

    • Kinase reaction buffer.

    • 96-well plates.

    • Scintillation counter or luminescence plate reader.

  • Methodology:

    • Prepare serial dilutions of Indirubin in DMSO, then dilute further in kinase reaction buffer.

    • In a 96-well plate, add the kinase and the Indirubin dilution (or DMSO for control). Incubate for 10-15 minutes at room temperature to allow for binding.

    • Add the peptide substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a defined period (e.g., 30 minutes) at 30°C.

    • Terminate the reaction.

    • Quantify kinase activity. If using [γ-32P]ATP, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity with a scintillation counter. If using a system like ADP-Glo™, follow the manufacturer's protocol to measure the amount of ADP produced via a luminescence signal.

    • Plot the percentage of kinase activity against the logarithm of Indirubin concentration and fit the data to a dose-response curve to calculate the IC50 value.

2. AhR Activation Reporter Assay

This protocol is used to measure the ability of Indirubin to activate the Aryl Hydrocarbon Receptor.

  • Objective: To quantify the dose-dependent activation of AhR by Indirubin.

  • Materials:

    • A mammalian cell line (e.g., HepG2, MCF-7) stably or transiently transfected with an AhR-responsive reporter plasmid. This plasmid typically contains multiple Dioxin Response Elements (DREs) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

    • Indirubin or derivative dissolved in DMSO.

    • TCDD (Dioxin) as a positive control.

    • Cell culture medium and reagents.

    • Luciferase assay reagent and luminometer.

  • Methodology:

    • Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of Indirubin, TCDD (positive control), and DMSO (vehicle control).

    • Incubate for a specified period (e.g., 4-24 hours) to allow for AhR activation and reporter gene expression.

    • Lyse the cells according to the reporter assay manufacturer's protocol.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence signal using a plate reader.

    • Normalize the reporter activity (e.g., to total protein concentration) and plot the fold-induction over the vehicle control against the compound concentration to determine the EC50.

3. Cell Cycle Analysis by Flow Cytometry

This protocol allows for the assessment of Indirubin's effect on cell cycle distribution.

  • Objective: To determine the percentage of cells in G1, S, and G2/M phases of the cell cycle after treatment with Indirubin.

  • Materials:

    • Cell line of interest.

    • Indirubin dissolved in DMSO.

    • Phosphate-buffered saline (PBS).

    • 70% cold ethanol (B145695) for fixation.

    • Propidium Iodide (PI) staining solution containing RNase A.

    • Flow cytometer.

  • Methodology:

    • Seed cells and treat with the desired concentrations of Indirubin (and a DMSO control) for a set time (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Visualizations

Caption: Dual mechanism of Indirubin action.

start Phenotype Observed (e.g., Cell Cycle Arrest) exp1 Treat cells with: 1. Indirubin alone 2. Indirubin + AhR Antagonist start->exp1 decision1 Is the phenotype reversed or reduced? exp1->decision1 res1_yes Conclusion: Phenotype is (at least partially) AhR-mediated. decision1->res1_yes Yes res1_no Phenotype is likely AhR-independent. decision1->res1_no No exp2 Treat cells with: Kinase-Inactive/ AhR-Active Indirubin Analog res1_no->exp2 decision2 Is the original phenotype reproduced? exp2->decision2 res2_yes Confirms AhR mediation. decision2->res2_yes Yes res2_no Conclusion: Phenotype is mediated by Kinase Inhibition. decision2->res2_no No

Caption: Workflow to differentiate kinase vs. AhR effects.

References

Validation & Comparative

Indirubin (Standard) vs. Other CDK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Indirubin (B1684374), a naturally derived bisindole, with other prominent cyclin-dependent kinase (CDK) inhibitors. The information presented herein summarizes their mechanisms of action, inhibitory profiles, and cellular effects, supported by experimental data. Detailed methodologies for key experiments are also provided to facilitate reproducible research.

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[1] Small molecule inhibitors that target these kinases have emerged as a significant class of anti-cancer therapeutics. Indirubin and its derivatives have been identified as potent inhibitors of CDKs, competing with ATP for binding to the catalytic site of these kinases.[2]

Mechanism of Action and Kinase Selectivity

Indirubin and the comparative CDK inhibitors discussed in this guide act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDKs and preventing the phosphorylation of their substrates.[1][3] However, they exhibit different selectivity and potency across the CDK family and other kinases.

  • Indirubin and its Derivatives: Indirubin is a potent inhibitor of cyclin-dependent kinases and also GSK-3β.[4] The IC50 values for CDKs are approximately 5 µM, and for GSK-3β, it is 0.6 µM. Derivatives of Indirubin, such as Indirubin-3'-monoxime and Indirubin-5-sulfonate, have been developed to enhance solubility and potency. Indirubin-3'-monoxime shows selectivity for CDK1, CDK2, and CDK5. Specifically, a sulfonated derivative, Indirubin-3′-monoxime-5-sulphonic acid, is a highly potent and selective inhibitor of CDK1 and CDK5, with IC50 values of 5 nM and 7 nM, respectively, and also potently inhibits GSK-3β with an IC50 of 80 nM.

  • Flavopiridol (Alvocidib): This is a broad-spectrum CDK inhibitor, targeting CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9, with IC50 values typically in the range of 20-100 nM. Its potent anti-cancer effects are partly attributed to the inhibition of CDK7 and CDK9, which are involved in transcription regulation.

  • Roscovitine (Seliciclib): A purine (B94841) analog, Roscovitine, is a selective inhibitor of CDK1, CDK2, CDK5, CDK7, and CDK9. It is a poor inhibitor of CDK4 and CDK6. Its IC50 values for cdc2/cyclin B, cdk2/cyclin A, cdk2/cyclin E, and cdk5/p53 are 0.65 µM, 0.7 µM, 0.7 µM, and 0.16 µM, respectively.

  • Palbociclib (B1678290) (Ibrance®): As a highly selective inhibitor of CDK4 and CDK6, Palbociclib has IC50 values of 9–11 nM for CDK4 and 15 nM for CDK6. It is significantly less active against other CDKs.

Data Presentation

The following tables summarize the quantitative data for the kinase inhibitory potency and cellular effects of Indirubin and the selected CDK inhibitors.

Table 1: Kinase Inhibitory Potency (IC50 Values)

InhibitorCDK1CDK2CDK4CDK5CDK6CDK7CDK9GSK-3β
Indirubin ~5 µM~5 µM-----0.6 µM
Indirubin-3'-monoxime 0.18 µM0.44 µM (cyclin A), 0.25 µM (cyclin E)3.33 µM0.065 µM----
Flavopiridol ~100 nM~100 nM~100 nM-20-100 nM875 nM20-100 nM280 nM
Roscovitine 0.65 µM0.7 µMPoor inhibitor0.16 µMPoor inhibitor0.8 µMSub-µM-
Palbociclib --9-11 nM-15 nM---

Table 2: Cellular Effects

InhibitorCell LinesEffectGI50/IC50
Indirubin Various tumor cell linesG2/M arrest2.2 - 10 µM
Indirubin-3'-monoxime MCF-7 (mammary carcinoma)G1/G0 and G2/M arrest, apoptosis-
Flavopiridol Variety of tumor cell linesG1 or G2 arrest16 nM - 130 nM
Roscovitine L1210 (leukemia)G1 arrestAverage 16 µM
Palbociclib Breast cancer cell linesG0/G1 arrestVaries by cell line

Experimental Protocols

1. In Vitro Kinase Assay (General Protocol)

This protocol is a generalized method for determining the IC50 value of a CDK inhibitor.

  • Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a specific cyclin-dependent kinase.

  • Principle: The assay measures the phosphorylation of a substrate by a CDK enzyme in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, often using methods like luminescence-based ADP detection (e.g., ADP-Glo™) or incorporation of radiolabeled ATP.

  • Materials:

    • Recombinant human CDK/Cyclin complex (e.g., CDK2/Cyclin A).

    • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5; 10 mM MgCl2; 1 mM EGTA; 2 mM DTT; 0.01% Tween-20).

    • Peptide substrate for the specific CDK.

    • ATP (at a concentration near the Km for the kinase).

    • Test inhibitor (dissolved in DMSO).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 96-well or 384-well plates.

    • Plate reader for luminescence or radioactivity detection.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.

    • Add the CDK/Cyclin enzyme to each well.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection method. For ADP-Glo™, this involves adding a reagent to deplete unused ATP, followed by a detection reagent that converts ADP to ATP to drive a luciferase reaction.

    • Measure the luminescence or radioactivity.

  • Data Analysis:

    • Plot the signal (e.g., luminescence) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

2. Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution in response to inhibitor treatment.

  • Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a CDK inhibitor.

  • Principle: Cells are fixed, permeabilized, and stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI) or DAPI. The fluorescence intensity, which is proportional to the DNA content, is measured by a flow cytometer.

  • Materials:

    • Cultured cells.

    • CDK inhibitor of interest.

    • Phosphate-buffered saline (PBS).

    • Fixation solution (e.g., 70% cold ethanol).

    • Staining solution containing a DNA dye (e.g., Propidium Iodide), RNase A (to prevent staining of double-stranded RNA), and a detergent (e.g., Triton X-100).

    • Flow cytometer.

  • Procedure:

    • Seed cells in culture plates and allow them to attach overnight.

    • Treat the cells with various concentrations of the CDK inhibitor or vehicle (DMSO) for a specified duration (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by resuspending them in ice-cold 70% ethanol (B145695) and incubating at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 cells per sample.

  • Data Analysis:

    • The flow cytometry data is used to generate a DNA content frequency histogram.

    • Software is used to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the percentage of cells in a particular phase indicates cell cycle arrest at that point.

Mandatory Visualization

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Genes G1/S Phase Gene Expression E2F->G1_S_Genes activates CyclinE Cyclin E G1_S_Genes->CyclinE CDK2_E CDK2 CyclinE->CDK2_E activates DNA_Replication DNA Replication CDK2_E->DNA_Replication initiates CyclinA Cyclin A DNA_Replication->CyclinA CDK2_A CDK2 CyclinA->CDK2_A activates CyclinB Cyclin B CDK2_A->CyclinB CDK1 CDK1 CyclinB->CDK1 activates Mitosis Mitosis CDK1->Mitosis promotes Indirubin Indirubin Indirubin->CDK2_E Indirubin->CDK1 Other_Inhibitors Other CDK Inhibitors Other_Inhibitors->CDK46 Other_Inhibitors->CDK2_E Other_Inhibitors->CDK1

Caption: Simplified CDK signaling pathway in the cell cycle, highlighting the points of inhibition.

Experimental_Workflow cluster_assays 3. Assays start Start: Select CDK Inhibitor (e.g., Indirubin) cell_culture 1. Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment 2. Treatment (Inhibitor vs. Vehicle Control) cell_culture->treatment kinase_assay In Vitro Kinase Assay (Determine IC50) treatment->kinase_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_assay viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay data_analysis 4. Data Analysis (Compare Potency and Cellular Effects) kinase_assay->data_analysis cell_cycle_assay->data_analysis viability_assay->data_analysis conclusion Conclusion: Evaluate Inhibitor Efficacy data_analysis->conclusion

Caption: General experimental workflow for evaluating the efficacy of CDK inhibitors.

References

A Comparative Guide to the Anticancer Activity of Indirubin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indirubin (B1684374), a natural bis-indole alkaloid, has long been recognized for its therapeutic potential, particularly in the realm of oncology. Its derivatives have been the subject of extensive research, aiming to enhance efficacy and overcome limitations such as poor solubility. This guide provides an objective comparison of the anticancer activity of prominent indirubin derivatives, supported by experimental data, detailed methodologies, and visual representations of key cellular mechanisms.

Quantitative Comparison of Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of indirubin and its key derivatives against a panel of human cancer cell lines, providing a quantitative basis for comparison.

Table 1: IC50 Values of Indirubin and Indirubin-3'-monoxime (I3M)

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Indirubin-3'-monoximeCal-27Oral CancerNot specified, but more active than indirubin[1]
Indirubin-3'-monoximeHSC-3Oral CancerNot specified, but more active than indirubin[1]
Indirubin-3'-monoximeVarious Cell LinesVarious Cancers0.18 - 0.44 (for CDK inhibition)[2]
Indirubin-3'-monoximeCDK1/cyclin B-0.18[3]
Indirubin-3'-monoximeCDK2/cyclin A-0.44[3]
Indirubin-3'-monoximeCDK2/cyclin E-0.25
Indirubin-3'-monoximeCDK4/cyclin D1-3.33
Indirubin-3'-monoximeCDK5/p35-0.065
Indirubin-3'-monoxime5-Lipoxygenase-7.8 - 10
Indirubin-3'-monoximeGSK-3β-0.022

Table 2: IC50 Values of 6-Bromoindirubin-3'-oxime (6BIO)

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
6-Bromoindirubin-3'-oximeA2058Melanoma5
6-Bromoindirubin-3'-oximeGSK-3α/β-0.005
6-Bromoindirubin-3'-oximeCDK1/cyclin B-0.320
6-Bromoindirubin-3'-oximeCDK5-0.080

Table 3: IC50 Values of Indirubin Derivative E804

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
E804Human Breast Cancer CellsBreast CancerNot specified, but potent inhibitor of Stat3 signaling
E804Human Prostate Cancer CellsProstate CancerNot specified, but potent inhibitor of Stat3 signaling
E804Src kinase-0.43
E804CDK1/cyclin B-1.65
E804CDK2/cyclin A-0.54
E804CDK2/cyclin E-0.21

Key Signaling Pathways and Mechanisms of Action

Indirubin and its derivatives exert their anticancer effects by modulating multiple signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. A primary mechanism is the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest. Additionally, many derivatives target other key kinases such as Glycogen Synthase Kinase-3β (GSK-3β) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

The following diagram illustrates the inhibition of the JAK/STAT3 signaling pathway by 6-Bromoindirubin-3'-oxime (6BIO), a key mechanism in its anticancer activity against melanoma cells.

G cluster_membrane Cell Membrane Receptor Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 (Active) STAT3->pSTAT3 pSTAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation 6BIO 6-Bromoindirubin- 3'-oxime (6BIO) 6BIO->JAK Inhibits Gene_Expression ↓ Mcl-1, Bcl-xL, Survivin (Anti-apoptotic proteins) Nucleus->Gene_Expression Regulates Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits

Figure 1: Inhibition of the JAK/STAT3 signaling pathway by 6-Bromoindirubin-3'-oxime (6BIO).

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anticancer activity of indirubin derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Figure 2: General workflow for an MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the indirubin derivative. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Culture and Treatment: Culture cells and treat them with the indirubin derivative for a specific duration.

  • Harvest and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol (B145695) while vortexing gently and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Western Blot for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be employed to assess the expression of key apoptosis-related proteins, such as caspases and members of the Bcl-2 family.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the apoptosis marker of interest (e.g., cleaved caspase-3, Bax, Bcl-2).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

References

Unveiling the Impact of Indirubin on the PI3K/Akt Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Indirubin's effect on the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. It is designed to offer an objective comparison with other well-established inhibitors, supported by experimental data and detailed methodologies for key assays. This document will aid researchers in evaluating Indirubin as a potential modulator of this critical cellular pathway.

Executive Summary

Data Presentation: Indirubin's Effect and Comparative Inhibitors

The following tables summarize the available quantitative data on Indirubin's effect on the PI3K/Akt pathway and compare it with other known inhibitors.

Table 1: Effect of Indirubin on PI3K/Akt Pathway Components

CompoundCell LineTarget ProteinEffectConcentrationReference
IndirubinHeLap-PI3K/PI3KDecreased Ratio20 µM and 80 µM[1]
IndirubinHeLap-Akt/AktDecreased Ratio20 µM and 80 µM[1]
IndirubinHL-60p-PI3K/PI3KInhibitionNot Specified[2]
IndirubinHL-60p-Akt/AktInhibitionNot Specified[2]

Table 2: Comparative IC50 Values of PI3K/Akt Pathway Inhibitors

InhibitorTarget(s)IC50Reference
Indirubin GSK-3β (downstream of Akt)0.6 µM [3]
Indirubin CDKs ~5 µM
Indirubin-3'-oxime (Derivative)Src (upstream activator of Akt)0.43 µM
BKM120 (Buparlisib)Pan-Class I PI3KPI3Kα: 52 nM, PI3Kβ: 166 nM, PI3Kγ: 262 nM, PI3Kδ: 116 nM
LY294002Pan-Class I PI3K1.4 µM
MK-2206Allosteric Akt inhibitorAkt1: 8 nM, Akt2: 12 nM, Akt3: 65 nM
BEZ235 (Dactolisib)Dual PI3K/mTORPI3Kα: 4 nM, mTOR: 20.7 nM

Note: The IC50 values for Indirubin are against a downstream effector (GSK-3β) and other kinases (CDKs), not directly against PI3K or Akt. This should be considered when comparing its potency with direct PI3K/Akt inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for Western Blotting and Cell Viability Assays, commonly used to assess the efficacy of pathway inhibitors.

Western Blotting for PI3K/Akt Pathway Activation

This protocol outlines the detection and relative quantification of key phosphorylated proteins within the PI3K/Akt pathway.

1. Cell Culture and Treatment:

  • Culture chosen cell lines (e.g., HeLa, HL-60) in appropriate media and conditions.

  • Seed cells and allow for adherence.

  • Treat cells with various concentrations of Indirubin or other inhibitors for a specified duration. Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing proteins.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-GAPDH) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control (e.g., GAPDH).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

2. Compound Treatment:

  • Treat the cells with a range of concentrations of Indirubin or other inhibitors. Include a vehicle control and a no-cell control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

3. MTT Addition:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

4. Formazan (B1609692) Solubilization:

  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Mandatory Visualization

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) GSK3b GSK-3β Akt->GSK3b Inhibition Cell_Survival Cell Survival, Growth, Proliferation Akt->Cell_Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Indirubin Indirubin Indirubin->Akt Inhibits Phosphorylation Indirubin->GSK3b Inhibition

Caption: The PI3K/Akt signaling pathway and points of inhibition by Indirubin.

Experimental Workflow for Validating Indirubin's Effect

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis start Cancer Cell Lines (e.g., HeLa, HL-60) treatment Treatment with Indirubin (various conc.) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability western Western Blot Analysis (p-PI3K, p-Akt) treatment->western ic50 Determine IC50 (from Viability Assay) viability->ic50 quantification Quantify Protein Phosphorylation western->quantification conclusion Validate Inhibitory Effect on PI3K/Akt Pathway ic50->conclusion quantification->conclusion

Caption: A typical experimental workflow to validate the effect of Indirubin on the PI3K/Akt pathway.

References

Indirubin's Efficacy Across Diverse Cancer Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Indirubin (B1684374) and its derivatives' performance across various cancer models. It is supported by experimental data to inform further research and development in oncology.

Indirubin, a natural bis-indole alkaloid, and its synthetic derivatives have emerged as promising anti-cancer agents due to their ability to target multiple signaling pathways implicated in tumorigenesis. This guide synthesizes findings on the efficacy of Indirubin in key cancer models, including leukemia, breast cancer, glioblastoma, and ovarian cancer. We present a cross-validation of its performance, detailing its impact on cell viability, apoptosis induction, and the underlying molecular mechanisms.

Comparative Efficacy of Indirubin and Its Derivatives

The anti-proliferative activity of Indirubin and its derivatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below, categorized by cancer type.

Leukemia

Indirubin and its derivatives have shown significant efficacy in various leukemia cell lines, a finding that aligns with the historical use of an Indirubin-containing traditional Chinese medicine formulation for chronic myelogenous leukemia (CML)[1][2].

CompoundCell LineIC50 (µM)Reference
Indirubin-3'-monoximeK562Not specified, effective at 15 µM[2]
Indirubin Derivative (E804)K562, KCL-22M (imatinib-resistant)Effective at 5 µM[1]
Indirubin Derivative (E231)JurkatNot specified, effective at 10 µM[2]
Indirubin Derivative (5g)HL-600.067
Indirubin Derivative (13a)MV4-11, MOLM140.00026, 0.00018 (nM)
Breast Cancer

In breast cancer models, Indirubin derivatives have demonstrated potent inhibitory effects, particularly in triple-negative breast cancer cell lines like MDA-MB-231.

CompoundCell LineIC50 (µM)Reference
Indirubin-3'-monoximeMCF-7Not specified, effective at 2-10 µM
Indirubin Derivative (E804)MDA-MB-435, MDA-MB-468Not specified, effective at 1-10 µM
6-bromoindirubin-3'-oxime (B1676677) (6BIO)MDA-MB-231-TXSAMost effective among 5 breast cancer cell lines
7-bromoindirubin-3'-oxime (7BIO)MDA-MB-231-TXSAMost effective among 5 breast cancer cell lines
Curcumin-pyrimidine analog (3g)MCF-70.61
Curcumin-pyrimidine analog (3b)MCF-74.95
Curcumin-pyrimidine analog (3b)MDA-MB-23113.84
Glioblastoma and Ovarian Cancer

Studies have also highlighted the potential of Indirubin in treating aggressive cancers like glioblastoma and ovarian cancer.

CompoundCancer TypeCell LineIC50 (µM)Reference
IndirubinGlioblastomaU87, U118~25
IndirubinOvarian CancerA2780, OVCAR3~5

Induction of Apoptosis

A key mechanism of Indirubin's anti-cancer activity is the induction of programmed cell death, or apoptosis.

  • Leukemia: In chronic myelogenous leukemia cells, Indirubin derivatives induce apoptosis by inhibiting the STAT5 signaling pathway. Studies on acute myelocytic leukemia (AML) cell lines also show that Indirubin derivatives can induce apoptosis, with one study reporting that 5 µM of 4-HPR (a retinoid with some structural similarities in mechanism) induced apoptosis in 60.34% of NB-4 cells. Another study on acute lymphoblastic leukemia cells showed a significant increase in apoptosis after treatment with daunorubicin, a standard chemotherapy agent, with MOLT-4 cells showing 27.48% apoptosis after 4 hours of recovery. While not directly about Indirubin, these studies provide a framework for quantifying apoptosis in leukemia.

  • Breast Cancer: The Indirubin derivative E804 has been shown to induce apoptosis in breast cancer cells by down-regulating the anti-apoptotic proteins Mcl-1 and Survivin. In MDA-MB-231 cells, 6-bromoindirubin-3'-oxime (6BIO) induces caspase-dependent apoptosis through the intrinsic mitochondrial pathway. Another study on breast cancer cells treated with a fluorine-incorporated gold compound showed a total apoptotic population of 60.44% in MDA-MB-231 and 44.49% in MCF-7 cells after 24 hours.

  • Ovarian Cancer: In ovarian cancer cells, Indirubin treatment leads to a significant increase in apoptosis, as demonstrated by flow cytometry.

Key Signaling Pathways Targeted by Indirubin

Indirubin and its derivatives exert their anti-cancer effects by modulating several critical signaling pathways. The three primary targets are Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.

Cyclin-Dependent Kinase (CDK) Inhibition

Indirubins are potent inhibitors of CDKs, which are key regulators of the cell cycle. By inhibiting CDKs, Indirubins cause cell cycle arrest, primarily at the G1/S and G2/M phases, leading to an inhibition of cell proliferation.

CDK_Inhibition Indirubin Indirubin CDK_Cyclin CDK/Cyclin Complex Indirubin->CDK_Cyclin Inhibits pRb pRb CDK_Cyclin->pRb Phosphorylates E2F E2F pRb->E2F Inhibits CellCycle Cell Cycle Progression E2F->CellCycle Promotes

Inhibition of CDK/Cyclin complexes by Indirubin prevents cell cycle progression.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Indirubins also potently inhibit GSK-3β, a serine/threonine kinase involved in numerous cellular processes, including cell proliferation, apoptosis, and migration. Inhibition of GSK-3β by Indirubins contributes to their anti-tumor effects.

GSK3b_Inhibition Indirubin Indirubin GSK3b GSK-3β Indirubin->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for degradation Apoptosis Apoptosis GSK3b->Apoptosis Promotes Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription Promotes

Indirubin inhibits GSK-3β, impacting β-catenin signaling and apoptosis.

STAT3 Signaling Pathway Inhibition

The STAT3 signaling pathway is often constitutively active in cancer cells and plays a crucial role in cell survival, proliferation, and angiogenesis. Indirubin derivatives, such as E804, have been shown to potently block STAT3 signaling by inhibiting upstream kinases like Src.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Src Src Src->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes DNA DNA pSTAT3->DNA Translocates & Binds Target_Genes Target Genes (e.g., Mcl-1, Survivin) DNA->Target_Genes Transcription Indirubin Indirubin Indirubin->Src Inhibits

Indirubin inhibits the STAT3 signaling pathway by targeting upstream kinases like Src.

Experimental Protocols

To facilitate the replication and validation of the cited findings, this section outlines the detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of Indirubin or its derivatives and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of Indirubin for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect the levels of specific proteins, such as total and phosphorylated STAT3, to assess the effect of Indirubin on signaling pathways.

  • Cell Lysis: Treat cells with Indirubin, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., p-STAT3, total STAT3) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of Indirubin on specific kinases like CDK2 or GSK-3β.

  • Reaction Setup: In a microplate, combine the kinase, a specific substrate peptide, and various concentrations of the Indirubin derivative.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radioactive assays that measure the incorporation of radiolabeled phosphate (B84403) into the substrate, or luminescence-based assays (e.g., ADP-Glo™) that measure the amount of ADP produced.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Cancer Cell Lines treatment Indirubin Treatment (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot (Signaling Proteins) treatment->western kinase In Vitro Kinase Assay treatment->kinase ic50 Determine IC50 Values viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_exp Analyze Protein Expression & Phosphorylation western->protein_exp kinase_inhib Determine Kinase Inhibition (IC50) kinase->kinase_inhib end Conclusion: Efficacy & Mechanism of Action ic50->end apoptosis_quant->end protein_exp->end kinase_inhib->end

General experimental workflow for evaluating the efficacy of Indirubin.

Conclusion

Indirubin and its derivatives exhibit significant anti-cancer activity across a spectrum of cancer models by targeting key signaling pathways involved in cell proliferation and survival. The data presented in this guide underscore the potential of Indirubin-based compounds as valuable leads for the development of novel cancer therapeutics. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic potential. This comparative guide serves as a foundational resource for researchers aiming to build upon the existing knowledge and advance the clinical translation of these promising compounds.

References

A Comparative Guide to the Purity and Quality Control of Indirubin Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of indirubin (B1684374) standards, their purity assessment, and performance against alternative compounds. All experimental data is presented in clearly structured tables, with detailed methodologies for key experiments. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Indirubin: A Potent Kinase Inhibitor

Indirubin, a natural bis-indole alkaloid, is the active component of the traditional Chinese medicine Danggui Longhui Wan, which has been used to treat chronic myelocytic leukemia. Its therapeutic potential stems from its ability to inhibit cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β), key regulators of the cell cycle and other cellular processes. Given its role in research and drug development, the purity and quality of indirubin standards are of paramount importance for obtaining reliable and reproducible experimental results.

Quality Control of Indirubin Standards

The quality of a commercially available indirubin standard is primarily determined by its purity. High-purity indirubin is essential for accurate in vitro and in vivo studies. Several analytical techniques are employed to assess the purity of indirubin standards.

Common Analytical Methods for Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): The most common method for quantifying indirubin and detecting impurities. A reversed-phase C18 column is typically used with a mobile phase consisting of a methanol (B129727) and water mixture. Detection is commonly performed using a UV-Vis detector at around 290 nm.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity than HPLC-UV, allowing for the identification and quantification of trace impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of indirubin and identify any structural analogs present as impurities. Both 1H and 13C NMR are valuable for structural elucidation.[5]

  • Mass Spectrometry (MS): Provides information about the molecular weight of indirubin and its fragments, confirming its identity.

Comparison of Commercial Indirubin Standards

The purity of indirubin standards can vary between suppliers. Researchers should always refer to the Certificate of Analysis (CoA) provided by the manufacturer for lot-specific purity data. Below is a summary of typical purity specifications from various suppliers.

SupplierStated PurityAnalytical Method(s)
PhytoLab Certified absolute purityChromatographic purity, water content, residual solvents, inorganic impurities
Sigma-Aldrich (phyproof®) ≥95.0%HPLC
Santa Cruz Biotechnology ≥97%Not specified
Cayman Chemical ≥98%Not specified
Shimadzu Min. 98.00%Refer to CoA

Note: The information in this table is based on publicly available data and may not reflect the most current specifications. Always consult the supplier's documentation for the most accurate information.

Experimental Protocols

HPLC Method for Purity Assessment of Indirubin

This protocol outlines a typical HPLC method for determining the purity of an indirubin standard.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Indirubin reference standard

  • Sample of indirubin to be tested

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of methanol and water (e.g., 73:27 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of the indirubin reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh the indirubin sample to be tested and dissolve it in the same solvent as the standard to a known concentration.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25°C.

    • Set the UV detector wavelength to 290 nm.

    • Inject equal volumes of the standard and sample solutions.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the indirubin standard against its concentration.

    • Determine the concentration of indirubin in the sample solution from the calibration curve.

    • Calculate the purity of the sample by comparing the peak area of indirubin to the total peak area of all components in the chromatogram.

Experimental Workflow for Indirubin Purity Assessment

Workflow for HPLC Purity Analysis of Indirubin cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Indirubin Standard Solutions hplc Inject Samples into HPLC System prep_standard->hplc prep_sample Prepare Indirubin Sample Solution prep_sample->hplc detection UV Detection (290 nm) hplc->detection calibration Generate Calibration Curve detection->calibration quantification Quantify Indirubin in Sample detection->quantification calibration->quantification purity Calculate Purity (%) quantification->purity

Caption: Workflow for determining the purity of an indirubin sample using HPLC.

Alternatives to Indirubin: Synthetic Derivatives

While indirubin is a potent kinase inhibitor, its low aqueous solubility and poor pharmacokinetic properties have led to the development of synthetic derivatives with improved characteristics.

Key Indirubin Derivatives:

  • Indirubin-3'-monoxime: One of the most studied derivatives, it exhibits improved inhibitory activity against various CDKs compared to the parent indirubin.

  • 6-Bromoindirubin and 6-Bromoindirubin-3'-oxime (BIO): These derivatives show remarkable selectivity for GSK-3β.

  • 5-Substituted Indirubins: Modifications at the 5-position can enhance potency and improve pharmacokinetic properties.

Comparative Biological Activity

The following tables summarize the comparative inhibitory activities of indirubin and its derivatives against key kinase targets.

Table 2: Comparison of IC50 Values for CDK Inhibition

CompoundCDK1/cyclin B (IC50)CDK2/cyclin A (IC50)CDK5/p25 (IC50)Reference
Indirubin 0.18 µM0.55 µM0.20 µM
Indirubin-3'-monoxime 0.035 µM0.07 µM0.1 µM

Table 3: Comparison of IC50 Values for GSK-3β Inhibition

CompoundGSK-3β (IC50)Reference
Indirubin 2.5 µM
Indirubin-3'-monoxime 0.022 µM
6-Bromoindirubin-3'-oxime (BIO) Potent and selective inhibitor

These data indicate that synthetic derivatives, particularly indirubin-3'-monoxime, often exhibit significantly greater potency against their target kinases compared to the natural indirubin.

Signaling Pathways Targeted by Indirubin and its Derivatives

Indirubin and its derivatives exert their biological effects by inhibiting key signaling pathways involved in cell cycle progression and apoptosis.

CDK Inhibition and Cell Cycle Arrest

Indirubin-Mediated CDK Inhibition and Cell Cycle Arrest cluster_cell_cycle Cell Cycle Progression Indirubin Indirubin & Derivatives G1 G1 Phase Indirubin->G1 Inhibits CDK1/CDK2 G2 G2 Phase Indirubin->G2 Inhibits CDK1/CDK2 S S Phase G1->S CDK2 Arrest_G1_S G1/S Arrest G1->Arrest_G1_S S->G2 M M Phase G2->M CDK1 Arrest_G2_M G2/M Arrest G2->Arrest_G2_M Indirubin-Mediated GSK-3β Inhibition Indirubin Indirubin & Derivatives GSK3b GSK-3β Indirubin->GSK3b Inhibits Substrates Downstream Substrates GSK3b->Substrates Phosphorylates Cellular_Processes Cellular Processes (e.g., Apoptosis, Glycogen Metabolism) Substrates->Cellular_Processes Regulates

References

Replicating Published Indirubin Research: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Indirubin (B1684374) and its derivatives with other commercially available kinase inhibitors. This document summarizes their performance based on published experimental data, details key experimental protocols for replication, and visualizes the underlying biological pathways and workflows.

Indirubin, a natural bis-indole alkaloid, and its derivatives have garnered significant attention for their potent inhibitory effects on several key protein kinases implicated in cancer and other diseases. This guide focuses on the three primary signaling pathways modulated by Indirubin: Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Signal Transducer and Activator of Transcription 3 (STAT3).

Comparative Performance of Indirubin and Alternatives

The efficacy of Indirubin and its derivatives is best illustrated by their half-maximal inhibitory concentration (IC50) values against their target kinases. The following tables provide a comparative summary of these values alongside commercially available alternatives.

Cyclin-Dependent Kinase (CDK) Inhibition

Indirubin and its derivatives are potent inhibitors of CDKs, key regulators of the cell cycle. Their inhibition leads to cell cycle arrest, primarily at the G1/S and G2/M phases, and subsequent apoptosis.[1][2]

InhibitorTargetIC50 (µM)
Indirubin CDK19
CDK55.5
Indirubin-3'-monoxime CDK1/cyclin B0.18 - 0.44
Indirubin derivative (E804) CDK1/cyclin B1.65
CDK2/cyclin A0.54
CDK1/cyclin E0.21
Indirubin-5-sulfonate CDK1/cyclin B0.055
CDK2/cyclin A0.035
CDK2/cyclin E0.150
CDK4/cyclin D10.300
CDK5/p350.065
Flavopiridol (Alvocidib) CDK10.03
CDK20.1
CDK40.02
CDK60.06
CDK70.01
CDK90.01
Roscovitine (Seliciclib) CDK12.7
CDK20.1
CDK5-
CDK70.5
CDK90.8
Palbociclib (Ibrance) CDK4/cyclin D10.011
CDK6/cyclin D1/2/30.016
Ribociclib (Kisqali) CDK4/cyclin D10.010
CDK6/cyclin D1/2/30.039
Abemaciclib (Verzenio) CDK4/cyclin D10.002
CDK6/cyclin D1/2/30.010
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Indirubins are also powerful inhibitors of GSK-3β, a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell signaling, and apoptosis.[3][4]

InhibitorIC50 (nM)
Indirubin 600
Indirubin-3'-monoxime -
6-Bromoindirubin-3'-oxime (BIO) -
CHIR-99021 6.7 (GSK-3β), 10 (GSK-3α)
SB216763 34.3 (GSK-3α/β)
AR-A014418 104
Tideglusib 60
LY2090314 0.9 (GSK-3β), 1.5 (GSK-3α)
STAT3 Signaling Pathway Inhibition

Several Indirubin derivatives potently block the STAT3 signaling pathway, a key mediator of tumor cell proliferation and survival.[5] The derivative E804 has been shown to directly inhibit the upstream kinase c-Src.

InhibitorTargetIC50 (µM)
Indirubin derivative (E804) c-Src Kinase0.43
Stattic STAT3 (SH2 domain)5.1
Niclosamide STAT3 (indirect)0.7 (cell proliferation)
WP1066 JAK2/STAT32.30 (JAK2), 2.43 (STAT3)
Cryptotanshinone STAT34.6
LLL12 STAT30.16 - 3.09 (cell viability)

Key Experimental Protocols

To facilitate the replication and verification of these findings, detailed protocols for the principal assays are provided below.

In Vitro Kinase Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.

Materials:

  • Recombinant Kinase (e.g., CDK1/cyclin B, GSK-3β, c-Src)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Assay Buffer (typically containing Tris-HCl, MgCl₂, and DTT)

  • Test compound (Indirubin or alternative)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well plates (white, opaque for luminescence)

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in the assay buffer to create a range of concentrations for testing.

  • Enzyme and Substrate Preparation: Thaw the recombinant kinase on ice and dilute to the desired concentration in assay buffer. Prepare a mixture of the kinase substrate and ATP in the assay buffer. The optimal concentrations of enzyme, substrate, and ATP should be determined empirically.

  • Kinase Reaction:

    • Add the serially diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the microplate.

    • Add the diluted kinase to each well.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and provide the necessary components for the luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate-reading luminometer. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by plotting the inhibition curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well for adherent cells) and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot for STAT3 Phosphorylation

Western blotting is used to detect the phosphorylation status of specific proteins, such as STAT3, to assess the activation of a signaling pathway.

Materials:

  • Cancer cell line with active STAT3 signaling

  • Test compound (Indirubin or alternative)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells and treat with various concentrations of the test compound for a specified time. Wash the cells with cold PBS and lyse them on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE. Transfer the separated proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total STAT3, normalized to the loading control.

Visualizing the Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by Indirubin and a typical experimental workflow.

Indirubin_Signaling_Pathways cluster_cdk Cell Cycle Control cluster_gsk3b GSK-3β Signaling cluster_stat3 STAT3 Signaling CDK_Cyclin CDK/Cyclin Complexes pRb pRb CDK_Cyclin->pRb phosphorylates E2F E2F pRb->E2F releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes GSK3b GSK-3β Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for Degradation Degradation Beta_Catenin->Degradation Src c-Src STAT3 STAT3 Src->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression regulates Indirubin Indirubin & Derivatives Indirubin->CDK_Cyclin inhibits Indirubin->GSK3b inhibits Indirubin->Src inhibits

Figure 1: Indirubin's inhibitory effects on key signaling pathways.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (Cancer Cell Line) start->cell_culture treatment Treatment with Indirubin / Alternative cell_culture->treatment mtt_assay Cell Viability Assay (MTT) treatment->mtt_assay western_blot Western Blot (p-STAT3, etc.) treatment->western_blot kinase_assay In Vitro Kinase Assay treatment->kinase_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis western_blot->data_analysis kinase_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Figure 2: General experimental workflow for evaluating Indirubin's effects.

This guide provides a foundational framework for researchers seeking to replicate and build upon the existing body of knowledge surrounding Indirubin and its derivatives. The provided data and protocols aim to ensure consistency and comparability across studies, ultimately accelerating the translation of these promising compounds into clinical applications.

References

A Comparative Analysis of Indirubin and Synthetic Kinase Inhibitors in Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the naturally derived kinase inhibitor, indirubin (B1684374), and its synthetic counterparts in the context of leukemia cell treatment. By presenting experimental data, detailed protocols, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers exploring novel therapeutic strategies for leukemia.

Introduction

Leukemia, a group of cancers that originate in blood-forming tissue, is often driven by aberrant kinase activity. This has led to the development of kinase inhibitors as a cornerstone of leukemia therapy. Synthetic tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of chronic myeloid leukemia (CML) and other leukemias by targeting specific oncogenic kinases. In parallel, natural compounds have emerged as promising sources of novel anti-cancer agents. Among these, indirubin, a component of traditional Chinese medicine, has demonstrated significant anti-leukemic properties through its ability to inhibit multiple protein kinases. This guide offers a head-to-head comparison of indirubin and its derivatives against established synthetic kinase inhibitors, focusing on their efficacy, mechanisms of action, and the experimental evidence supporting their use.

Comparative Efficacy in Leukemia Cell Lines

The following tables summarize the half-maximal inhibitory concentrations (IC50) of indirubin derivatives and various synthetic kinase inhibitors against common leukemia cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundCell LineIC50 (µM)Primary Target(s)Reference
Indirubin & Derivatives
IndirubinHeLa40CDKs, Tubulin[1]
Indirubin-3'-monoxime (I3M)CLL PBMCs20 (Optimal Dose)CDKs[2]
AGM130 (Indirubin Derivative)Imatinib-resistant CML cellsEffective (qualitative)CDKs[3]
Synthetic Kinase Inhibitors
ImatinibK5620.08BCR-ABL[4]
ImatinibBa/F3 (Bcr/Abl)~0.5BCR-ABL, c-Kit, PDGFR[5]
NilotinibK5620.03BCR-ABL
NilotinibBa/F3 (Bcr-Abl)<0.03BCR-ABL
DasatinibK5620.0046BCR-ABL, SRC family
Bosutinib (B1684425)HMC-1.1/1.21-5SRC, ABL

Mechanisms of Action and Signaling Pathways

Indirubin and synthetic kinase inhibitors exert their anti-leukemic effects by targeting distinct but sometimes overlapping signaling pathways crucial for cancer cell proliferation and survival.

Indirubin and its Derivatives

Indirubin is a multi-kinase inhibitor, primarily targeting Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3β (GSK-3β). By inhibiting CDKs, indirubin induces cell cycle arrest, preventing leukemia cells from progressing through the division cycle. Furthermore, indirubin and its derivatives have been shown to inhibit the STAT5 signaling pathway, which is critical for the survival and proliferation of CML cells, even in imatinib-resistant cases.

Indirubin's Inhibition of the CDK Pathway

Indirubin Indirubin CDK_Cyclin CDK/Cyclin Complex Indirubin->CDK_Cyclin Inhibits Rb pRb CDK_Cyclin->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes

Indirubin inhibits CDK/Cyclin, preventing Rb phosphorylation and cell cycle progression.

Indirubin's Inhibition of the STAT5 Pathway

Indirubin Indirubin SFKs Src Family Kinases (SFKs) Indirubin->SFKs Inhibits STAT5 STAT5 SFKs->STAT5 Phosphorylates STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer Dimerizes Nucleus Nucleus STAT5_dimer->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., Bcl-xL, Mcl-1) Nucleus->Gene_Transcription Initiates Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibits

Indirubin inhibits SFKs, blocking STAT5 activation and promoting apoptosis.
Synthetic Kinase Inhibitors

Synthetic kinase inhibitors used in leukemia are often highly specific for the oncogenic kinase driving the disease. In CML, the primary target is the constitutively active BCR-ABL tyrosine kinase. Inhibitors like imatinib, nilotinib, dasatinib, and bosutinib bind to the ATP-binding site of BCR-ABL, preventing its kinase activity and blocking downstream signaling pathways that control cell proliferation and survival.

Synthetic TKI Inhibition of the BCR-ABL Pathway

cluster_downstream Downstream Pathways TKI Synthetic TKI (e.g., Imatinib) BCR_ABL BCR-ABL TKI->BCR_ABL Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK-STAT BCR_ABL->JAK_STAT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival JAK_STAT->Survival

Synthetic TKIs block BCR-ABL, inhibiting multiple downstream pro-survival pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of indirubin and synthetic kinase inhibitors.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compounds on leukemia cell lines and calculate the IC50 values.

Protocol:

  • Cell Seeding: Seed leukemia cells (e.g., K562) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of indirubin derivatives or synthetic kinase inhibitors for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.

Experimental Workflow for MTT Assay

A Seed leukemia cells in 96-well plate B Treat with compounds (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Add DMSO to dissolve formazan D->E F Measure absorbance at 492 nm E->F G Calculate IC50 F->G

Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the inhibitors.

Protocol:

  • Cell Treatment: Treat leukemia cells with the desired concentrations of indirubin or synthetic kinase inhibitors for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

In Vitro Kinase Activity Assay

Objective: To measure the direct inhibitory effect of the compounds on the activity of specific kinases (e.g., BCR-ABL, STAT5).

Protocol (General):

  • Reaction Setup: In a microplate well, combine the kinase, a specific substrate (often a biotinylated peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of the indirubin derivative or synthetic kinase inhibitor to the wells.

  • Incubation: Incubate the plate at 30°C or 37°C to allow the kinase reaction to proceed.

  • Detection of Phosphorylation: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • ELISA-based: Capture the biotinylated substrate on a streptavidin-coated plate and detect phosphorylation with a phosphotyrosine-specific antibody.

    • Luminescence-based (e.g., ADP-Glo™): Measure the amount of ADP produced during the kinase reaction, which is then converted to a light signal.

  • Data Analysis: Determine the kinase activity relative to an untreated control and calculate the IC50 value of the inhibitor.

Conclusion

Both indirubin and synthetic kinase inhibitors demonstrate potent anti-leukemic activity, albeit through different primary mechanisms. Synthetic TKIs offer high specificity for oncogenic drivers like BCR-ABL, which has led to their remarkable success in the clinic. However, the emergence of resistance remains a significant challenge.

Indirubin and its derivatives present a multi-targeted approach, inhibiting several key pathways involved in leukemia cell proliferation and survival, including CDKs and STAT5. This broader mechanism of action may offer an advantage in overcoming resistance to single-target agents. The data suggests that indirubin derivatives can be effective even in imatinib-resistant CML cells.

Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative potencies and therapeutic potential of these two classes of inhibitors. The development of novel indirubin derivatives with improved solubility and bioavailability may pave the way for their integration into clinical practice, potentially in combination with existing synthetic kinase inhibitors to achieve synergistic effects and combat drug resistance in leukemia.

References

Indirubin vs. Indirubin-3'-monoxime: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Indirubin (B1684374), a natural bis-indole alkaloid, and its synthetic derivative, indirubin-3'-monoxime (B1671880) (I3M), have garnered significant attention in the scientific community for their potent inhibitory effects on key cellular kinases. Both compounds are extensively studied for their potential therapeutic applications in oncology and neurodegenerative diseases. This guide provides a detailed, objective comparison of their biological activities, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

Quantitative Comparison of Kinase Inhibition

The primary mechanism of action for both indirubin and I3M is the competitive inhibition of ATP binding to the catalytic domain of various protein kinases, most notably Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[1] The following table summarizes their half-maximal inhibitory concentrations (IC50) against a panel of kinases as reported in the literature. It is important to note that direct comparisons of absolute IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

Target KinaseIndirubin IC50 (µM)Indirubin-3'-monoxime IC50 (µM)
CDK1/cyclin B 90.18
CDK2/cyclin A -0.44
CDK2/cyclin E -0.25
CDK5/p25 5.50.1
GSK-3β 0.60.022
c-Src -0.43
JNK1 -0.01

Data compiled from multiple sources.[2][3][4][5]

Key Signaling Pathways and Mechanisms of Action

Indirubin and its monoxime derivative exert their biological effects by modulating several critical signaling pathways involved in cell cycle regulation, proliferation, and apoptosis.

Inhibition of CDK/Rb/E2F Signaling Pathway

Both compounds are potent inhibitors of CDKs, which are crucial for cell cycle progression. By inhibiting CDKs, they prevent the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1/S and G2/M phase transitions, leading to cell cycle arrest.

Indirubin Indirubin / Indirubin-3'-monoxime CDK CDK1/2/5 Indirubin->CDK Rb Rb CDK->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) S_Phase_Genes->Cell_Cycle_Arrest

Inhibition of the CDK/Rb/E2F signaling pathway.
Inhibition of GSK-3β Signaling

Indirubin and, more potently, its monoxime derivative, inhibit GSK-3β. This serine/threonine kinase is implicated in a multitude of cellular processes, including the hyperphosphorylation of the tau protein, a key event in the pathology of Alzheimer's disease. Inhibition of GSK-3β by these compounds highlights their therapeutic potential beyond cancer.

Indirubin Indirubin / Indirubin-3'-monoxime GSK3b GSK-3β Indirubin->GSK3b Tau Tau Protein GSK3b->Tau phosphorylates Hyperphosphorylation Tau Hyperphosphorylation Tau->Hyperphosphorylation Neurofibrillary_Tangles Neurofibrillary Tangles Hyperphosphorylation->Neurofibrillary_Tangles

Inhibition of the GSK-3β signaling pathway.
Inhibition of STAT3 Signaling

Indirubin derivatives, including the monoxime, have been shown to potently block the STAT3 signaling pathway. They can inhibit the phosphorylation of STAT3, which prevents its dimerization and translocation to the nucleus, thereby downregulating the expression of anti-apoptotic and pro-proliferative genes.

Indirubin Indirubin / Indirubin-3'-monoxime Src Src Kinase Indirubin->Src STAT3 STAT3 Src->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerization Dimerization & Nuclear Translocation pSTAT3->Dimerization Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) Dimerization->Gene_Expression Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition

Inhibition of the STAT3 signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of indirubin and its derivatives are provided below.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Indirubin/I3M) Start->Prepare_Reagents Incubate Incubate at 30°C Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Workflow for In Vitro Kinase Inhibition Assay.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing the specific recombinant kinase, a suitable substrate (e.g., histone H1 for CDKs), and a kinase buffer. Serially dilute indirubin or I3M to the desired concentrations.

  • Reaction Initiation: Add the kinase and substrate mixture to the wells of a microplate. Add the test compounds (indirubin or I3M) or vehicle control. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 30 minutes).

  • Reaction Termination and Detection: Stop the reaction. The amount of ADP produced, which is proportional to kinase activity, can be measured using a luminescence-based assay kit (e.g., ADP-Glo™).

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of indirubin or I3M for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with indirubin or I3M for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis of STAT3 Phosphorylation

This technique is used to detect the levels of phosphorylated STAT3.

Protocol:

  • Cell Lysis: Treat cells with indirubin or I3M, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated STAT3 (p-STAT3). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the level of p-STAT3.

Conclusion

Both indirubin and its monoxime derivative are potent multi-kinase inhibitors with significant therapeutic potential. Indirubin-3'-monoxime generally exhibits greater potency against key kinases such as CDKs and GSK-3β compared to its parent compound. The choice between these two molecules for research and development will depend on the specific kinase targets and desired pharmacological profile. The provided experimental protocols offer a foundation for the continued investigation and characterization of these promising compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of Indirubin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is paramount for laboratory safety and environmental preservation. Indirubin (B1684374), a potent inhibitor of cyclin-dependent kinases, requires careful handling and disposal due to its biological activity and potential irritant properties. This guide provides a comprehensive, step-by-step protocol for the proper disposal of indirubin and associated materials, ensuring adherence to safety standards and regulatory compliance.

I. Essential Safety Precautions and Hazard Identification

Before commencing any disposal procedures, it is crucial to be fully aware of the hazards associated with indirubin. According to safety data sheets, indirubin is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE) is mandatory throughout the handling and disposal process.

Mandatory Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a chemical-resistant barrier to prevent skin contact.[1]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from airborne particles and splashes.[1]
Respiratory Protection N95-rated respirator or higherEssential when handling the powder form outside of a certified chemical fume hood to prevent inhalation.[1]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.

II. Step-by-Step Disposal Protocol

The proper disposal of indirubin and its waste is critical to prevent environmental contamination and accidental exposure. Under no circumstances should indirubin or its solutions be poured down the drain. All waste must be disposed of in accordance with local, state, and federal regulations. It is highly recommended to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

1. Unused Indirubin Powder:

  • Step 1: Carefully collect the unused indirubin powder in a clearly labeled, sealed container designated for chemical waste.

  • Step 2: Ensure the label includes the compound name ("Indirubin"), and any other identifiers required by your institution.

  • Step 3: Store the sealed container in a designated hazardous waste accumulation area until it is collected by a licensed hazardous waste disposal service.

2. Aqueous Waste (Solutions containing Indirubin):

  • Step 1: Collect all aqueous waste containing indirubin in a labeled hazardous waste container.

  • Step 2: The container should be clearly labeled with "Hazardous Waste," the name "Indirubin," the solvent used, and the approximate concentration.

  • Step 3: Do not mix with other incompatible chemical waste streams.

3. Contaminated Labware and PPE:

  • Step 1: Dispose of all single-use contaminated labware, such as pipette tips, tubes, and flasks, in a designated hazardous waste container.

  • Step 2: Contaminated personal protective equipment, including gloves, should be removed and disposed of in the designated hazardous waste stream immediately after handling the compound.

  • Step 3: Reusable glassware must be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., DMSO, followed by ethanol (B145695) and then water) to remove indirubin residues. The rinsate must be collected and treated as hazardous aqueous waste.

III. Spill Management

In the event of a spill, the following steps should be taken:

  • Small Spills: Carefully absorb the material with an inert absorbent material. Place the absorbent material and any contaminated items into a sealed, labeled container for disposal as hazardous waste.

  • Large Spills: Evacuate the area immediately and contact your institution's EHS department for assistance.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of indirubin-related waste.

Caption: Logical workflow for the safe disposal of Indirubin.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indirubin (Standard)
Reactant of Route 2
Indirubin (Standard)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.